molecular formula C38H51ClN6O3 B1193304 N-methyl-N'-(Azido-PEG2-C5)-Cy5

N-methyl-N'-(Azido-PEG2-C5)-Cy5

Cat. No.: B1193304
M. Wt: 675.3 g/mol
InChI Key: KHXRWRZNDLAZDK-UHFFFAOYSA-N
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Description

N-methyl-N'-(Azido-PEG2-C5)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.

Properties

Molecular Formula

C38H51ClN6O3

Molecular Weight

675.3 g/mol

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide chloride

InChI

InChI=1S/C38H50N6O3.ClH/c1-37(2)30-16-11-13-18-32(30)43(5)34(37)20-8-6-9-21-35-38(3,4)31-17-12-14-19-33(31)44(35)25-15-7-10-22-36(45)40-23-26-46-28-29-47-27-24-41-42-39;/h6,8-9,11-14,16-21H,7,10,15,22-29H2,1-5H3;1H

InChI Key

KHXRWRZNDLAZDK-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-methyl-N'-(Azido-PEG2-C5)-Cy5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-N'-(Azido-PEG2-C5)-Cy5: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of N-methyl-N'-(Azido-PEG2-C5)-Cy5, a versatile fluorescent probe crucial for advanced biological research and drug discovery.

Core Chemical Properties

This compound is a functionalized cyanine (B1664457) dye featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and the fluorophore Cy5. This unique structure imparts desirable characteristics for biological labeling, including high fluorescence intensity, good aqueous solubility, and the ability to participate in bioorthogonal "click chemistry" reactions.

PropertyValueReferences
Molecular Formula C38H51ClN6O3[1][2]
Molecular Weight 675.32 g/mol [1][3]
Excitation Maximum (λex) ~649 nm[1][2][3]
Emission Maximum (λem) ~667 nm[1][2][3]
Extinction Coefficient 250,000 cm⁻¹M⁻¹
Quantum Yield ~0.28
Solubility Soluble in DMSO and DMF[2]
Storage Store at -20°C, protected from light[2]

Key Applications

The primary utility of this compound lies in its azide functionality, which allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This enables the specific and efficient fluorescent labeling of proteins, nucleic acids, and other molecules in complex biological systems.

A significant application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][4][5][6][7] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can be incorporated into the linker region of a PROTAC, allowing for fluorescent tracking of the molecule and its engagement with target proteins.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the fundamental steps for labeling an alkyne-containing biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligo)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA, TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of the copper ligand in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound in the reaction buffer. A 1.5 to 5-fold molar excess of the dye is typically used.

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove unreacted dye and other small molecules using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_purification Purification cluster_product Product Alkyne Alkyne-modified Biomolecule Reaction_Mix Combine in Buffer (e.g., PBS, pH 7.4) Alkyne->Reaction_Mix Azide_Dye This compound Azide_Dye->Reaction_Mix CuSO4 Cu(II)SO4 CuSO4->Reaction_Mix Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction_Mix Ligand Copper Ligand (e.g., THPTA) Ligand->Reaction_Mix Purification Size Exclusion Chromatography/ Dialysis Reaction_Mix->Purification Incubate 1-4h, RT Labeled_Product Cy5-labeled Biomolecule Purification->Labeled_Product

Caption: General workflow for CuAAC labeling.
Metabolic Labeling and Imaging of Glycoproteins

This protocol describes the use of this compound to visualize metabolically labeled glycoproteins in cultured cells.

Procedure:

  • Metabolic Labeling:

    • Culture cells in media supplemented with an azide-modified sugar analog (e.g., N-azidoacetylgalactosamine, GalNAz) for 24-48 hours. This allows for the incorporation of the azide groups into newly synthesized glycoproteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail containing this compound, CuSO4, a copper ligand, and a reducing agent in PBS.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells multiple times with PBS.

    • If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Signaling Pathway and Mechanism Visualizations

Protein Glycosylation and Labeling Pathway

The following diagram illustrates the metabolic incorporation of an azide-modified sugar into a glycoprotein (B1211001) and its subsequent labeling with this compound via click chemistry.

Glycosylation_Pathway cluster_cell Cell cluster_labeling Fluorescent Labeling (Click Chemistry) Azido_Sugar Azide-modified Sugar (e.g., GalNAz) Metabolic_Pathway Cellular Metabolic Pathways Azido_Sugar->Metabolic_Pathway Glycoprotein Nascent Glycoprotein Metabolic_Pathway->Glycoprotein Incorporation Azido_Glycoprotein Azide-labeled Glycoprotein Glycoprotein->Azido_Glycoprotein Click_Reaction CuAAC Reaction Azido_Glycoprotein->Click_Reaction Azide_Dye This compound Azide_Dye->Click_Reaction Labeled_Glycoprotein Fluorescently Labeled Glycoprotein Click_Reaction->Labeled_Glycoprotein

Caption: Metabolic labeling and detection of glycoproteins.
PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC, potentially synthesized using this compound in its linker, induces the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Degradation Degradation Ub_Target->Degradation Proteasome Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation.

References

The Core Mechanism of N-methyl-N'-(Azido-PEG2-C5)-Cy5: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Tool in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for targeting previously "undruggable" proteins. At the heart of these heterobifunctional molecules lies the linker, a critical component that dictates the efficacy and physicochemical properties of the final PROTAC. This technical guide delves into the core mechanism of action of a specific, fluorescently-labeled linker, N-methyl-N'-(Azido-PEG2-C5)-Cy5, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application in the synthesis and evaluation of PROTACs.

Introduction to this compound

This compound is a bifunctional molecule composed of three key moieties:

  • An azide (B81097) (N3) group : This functional group is a key component for "click chemistry," a class of highly efficient and specific chemical reactions. The azide allows for the covalent conjugation of the linker to a molecule containing a complementary functional group, typically an alkyne.

  • A hydrophilic PEG2-C5 linker : This polyethylene (B3416737) glycol (PEG) and alkyl chain combination provides spacing and influences the solubility and cell permeability of the resulting PROTAC. The specific length and composition of the linker are crucial for optimal PROTAC activity.

  • A Cyanine 5 (Cy5) fluorophore : This fluorescent dye, with an excitation maximum around 649 nm and an emission maximum around 667 nm, enables the visualization and quantification of the PROTAC in various assays, facilitating the study of its distribution, target engagement, and degradation efficacy.

This molecule's primary role is to serve as a versatile building block in the synthesis of fluorescently-tagged PROTACs.

Mechanism of Action in the Context of PROTACs

It is crucial to understand that this compound itself does not possess an intrinsic biological mechanism of action in the traditional sense. Its function is to act as a critical component of a PROTAC, and the mechanism of action is that of the final PROTAC molecule.

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

The this compound linker plays a multifaceted role in this process:

  • Enables PROTAC Synthesis: The azide group is essential for the "click chemistry" conjugation to a warhead (ligand for the POI) that has been modified with an alkyne. This allows for the modular and efficient synthesis of the final PROTAC molecule.

  • Influences Ternary Complex Formation: The length and flexibility of the PEG2-C5 linker are critical determinants of the stability and conformation of the ternary complex. An optimally sized linker will facilitate the productive interaction between the POI and the E3 ligase, leading to efficient ubiquitination. Linkers that are too short may cause steric hindrance, while those that are too long can lead to unproductive binding modes.

  • Modulates Physicochemical Properties: The hydrophilic nature of the PEG component can improve the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.

  • Facilitates Mechanistic Studies: The embedded Cy5 fluorophore allows for the direct visualization and quantification of the PROTAC. This is invaluable for a range of experimental assays to characterize the PROTAC's behavior, including cell uptake, subcellular localization, target engagement, and formation of the ternary complex.

Data Presentation: Properties and Comparative Analysis

The following tables summarize the key properties of this compound and provide a comparative context for the influence of linker composition on PROTAC efficacy based on published literature.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C38H51ClN6O3
Molecular Weight 675.32 g/mol
Excitation Maximum (λex) ~649 nm
Emission Maximum (λem) ~667 nm
Functional Groups Azide, PEG, Cy5
Solubility Soluble in DMSO, DMF

Table 2: Impact of Linker Composition on PROTAC Performance (General Trends from Literature)

Linker CharacteristicImpact on PROTAC EfficacyRationale
Linker Length (e.g., PEG chain length) Optimal length is target-dependent. Both too short and too long can decrease efficacy.Short linkers can cause steric clash between the POI and E3 ligase. Long linkers can increase conformational entropy, leading to a less stable ternary complex.
Hydrophilicity (e.g., PEG vs. Alkyl) Generally improves solubility and cell permeability.Many PROTACs are large and hydrophobic; incorporating hydrophilic linkers can improve their drug-like properties.
Rigidity Can influence the conformation of the ternary complex.More rigid linkers may pre-organize the PROTAC into a bioactive conformation, but can also prevent necessary flexibility for ternary complex formation.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically achieved through "click chemistry." Two of the most common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

General Protocol for PROTAC Synthesis via CuAAC

This protocol describes a general procedure for conjugating an alkyne-modified warhead (POI ligand) to this compound. Note: This is a generalized protocol and optimal conditions (reagent concentrations, reaction time, temperature) should be determined empirically for each specific reaction.

Materials:

  • Alkyne-modified warhead (POI ligand)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

  • Purification system (e.g., HPLC, silica (B1680970) gel chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-modified warhead, this compound, CuSO4, sodium ascorbate, and THPTA in a suitable solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified warhead (1 equivalent) and this compound (1.1-1.5 equivalents).

    • Add the THPTA solution (typically 5 equivalents relative to CuSO4).

    • Add the CuSO4 solution (typically 0.1-0.2 equivalents).

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 1-2 equivalents).

  • Reaction Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to assess completion.

  • Purification:

    • Upon completion, the reaction mixture is purified to isolate the fluorescent PROTAC. This is typically achieved by reverse-phase HPLC.

    • The fractions containing the desired product are collected and lyophilized.

  • Characterization:

    • The final product is characterized by LC-MS and NMR to confirm its identity and purity.

General Protocol for PROTAC Synthesis via SPAAC

SPAAC is a copper-free click chemistry method that is often preferred for biological applications due to the cytotoxicity of copper. This requires the warhead to be modified with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Strained alkyne-modified warhead (e.g., DBCO-warhead)

  • This compound

  • Solvent (e.g., DMSO, DMF, or aqueous buffer)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the strained alkyne-modified warhead and this compound in a suitable solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the strained alkyne-modified warhead (1 equivalent) and this compound (1.1-1.5 equivalents).

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne used. Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC and characterize it as described in the CuAAC protocol.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of this compound in PROTAC development.

Caption: Mechanism of action of a fluorescent PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Warhead Alkyne-modified Warhead (POI Ligand) Click_Reaction Click Chemistry (CuAAC or SPAAC) Warhead->Click_Reaction Linker This compound Linker->Click_Reaction Purification Purification (e.g., HPLC) Click_Reaction->Purification Final_PROTAC Fluorescent PROTAC Purification->Final_PROTAC Cell_Uptake Cellular Uptake & Localization (Microscopy) Final_PROTAC->Cell_Uptake Binding_Assay Target Engagement & Ternary Complex Formation (FP, FRET, BRET) Final_PROTAC->Binding_Assay Degradation_Assay Protein Degradation (Western Blot, In-Cell Western) Final_PROTAC->Degradation_Assay Functional_Assay Phenotypic/Functional Assay Degradation_Assay->Functional_Assay

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a powerful and versatile tool for the development of fluorescent PROTACs. Its well-defined structure, incorporating a click-reactive azide, a biocompatible PEG linker, and a bright Cy5 fluorophore, provides a robust platform for the synthesis and detailed mechanistic investigation of novel protein degraders. A thorough understanding of its role within the PROTAC framework, coupled with optimized experimental protocols, will undoubtedly accelerate the discovery and development of next-generation therapeutics based on targeted protein degradation.

The Technical Application of N-methyl-N'-(Azido-PEG2-C5)-Cy5 in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-(Azido-PEG2-C5)-Cy5 is a specialized chemical probe that integrates three key functionalities: a reactive azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a powerful cyanine (B1664457) 5 (Cy5) fluorophore.[1][2][3][4] This trifunctional design makes it an invaluable tool in the field of chemical biology and drug discovery, particularly for the synthesis and analysis of fluorescently-labeled biomolecules. Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][5] The inclusion of the Cy5 dye allows for the direct visualization and quantification of these processes in live cells, providing critical insights into the mechanism of action, localization, and efficacy of the synthesized PROTACs.

This technical guide provides a comprehensive overview of the properties, applications, and experimental methodologies associated with this compound, with a focus on its use in the development of fluorescent PROTACs for targeted protein degradation.

Core Properties of this compound

The utility of this compound stems from its unique combination of chemical and physical properties. These are summarized in the table below.

PropertyValueReference
Molecular Formula C38H51ClN6O3[1][2]
Molecular Weight 675.3 g/mol [1]
Excitation Maximum (λex) 649 nm[1][2][4]
Emission Maximum (λem) 667 nm[1][2][4]
Purity >98%[1]
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water[1]
Storage -20°C, protected from light[1]

The azide (N3) group is the key to its utility in bioconjugation, enabling highly specific and efficient "click chemistry" reactions. The PEG2 linker, a short chain of polyethylene glycol, enhances the aqueous solubility of the molecule and the resulting conjugates, which is often a critical factor for biological applications.[1][2][4] The Cy5 fluorophore is a bright, far-red fluorescent dye that is well-suited for biological imaging due to its high extinction coefficient and the fact that its excitation and emission wavelengths fall within a spectral region with low cellular autofluorescence.

Primary Application: Synthesis of Fluorescent PROTACs via Click Chemistry

The most prominent application of this compound is in the synthesis of fluorescent PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound serves as a fluorescent component of the linker. It is typically incorporated into the PROTAC structure via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific, efficient, and can be performed under mild, biocompatible conditions.

The general workflow for synthesizing a fluorescent PROTAC using this reagent is as follows:

  • Synthesis of Precursors: The POI ligand and the E3 ligase ligand are synthesized with complementary reactive handles. For a CuAAC reaction with this compound, one of the ligands would be functionalized with a terminal alkyne group.

  • Click Reaction: The alkyne-functionalized ligand is reacted with this compound in the presence of a copper(I) catalyst to form a fluorescently labeled intermediate.

  • Final Conjugation: The fluorescent intermediate is then conjugated to the second ligand to complete the synthesis of the fluorescent PROTAC.

The resulting fluorescent PROTAC can then be used to study the process of targeted protein degradation in living cells.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs exert their effects by co-opting the ubiquitin-proteasome system (UPS), a fundamental pathway for protein degradation in eukaryotic cells. The key steps of this pathway, as hijacked by a PROTAC, are illustrated in the diagram below.

Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC-Mediated Complex Formation cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds to PROTAC Fluorescent PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds to Ternary_Complex->E3_Ligase PROTAC and E3 Ligase are recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI polyubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP-dependent activation E2 E2 Conjugating Enzyme E1->E2 Ub transfer E2->Ternary_Complex recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognition and degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC-induced ubiquitin-proteasome pathway for targeted protein degradation.

Experimental Protocols

While a specific, peer-reviewed experimental protocol for a PROTAC synthesized with this compound is not available in the searched literature, a generalizable protocol based on standard methods for fluorescent PROTAC synthesis and evaluation can be outlined.

Protocol 1: Synthesis of a Fluorescent PROTAC via CuAAC

Materials:

Procedure:

  • Dissolve the alkyne-functionalized POI ligand and this compound in DMSO.

  • In a separate vial, prepare the copper catalyst solution by mixing CuSO4 and THPTA in water.

  • Add the copper catalyst solution to the DMSO solution containing the reactants.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction and purify the fluorescently labeled intermediate by reverse-phase HPLC.

  • The purified intermediate can then be conjugated to the E3 ligase ligand using appropriate chemistry (e.g., amide bond formation).

  • The final fluorescent PROTAC should be purified by HPLC and its identity confirmed by mass spectrometry.

Protocol 2: Live-Cell Imaging of PROTAC-Mediated Protein Degradation

Materials:

  • Cells expressing the target protein of interest (preferably endogenously tagged with a fluorescent protein of a different color, e.g., GFP, for ratiometric analysis)

  • Fluorescent PROTAC synthesized in Protocol 1

  • Live-cell imaging medium

  • Confocal microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Seed the cells in a glass-bottom imaging dish and allow them to adhere overnight.

  • Replace the culture medium with pre-warmed live-cell imaging medium.

  • Acquire baseline images of the cells before adding the PROTAC.

  • Add the fluorescent PROTAC to the cells at the desired final concentration.

  • Immediately begin time-lapse imaging, acquiring images in both the Cy5 channel (to visualize the PROTAC) and the GFP channel (to monitor the target protein levels) at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Analyze the images to quantify the fluorescence intensity of the PROTAC and the target protein over time in individual cells. A decrease in the GFP signal over time indicates protein degradation.

Experimental Workflow

The development and evaluation of a fluorescent PROTAC using this compound involves a multi-step workflow, from initial synthesis to cellular characterization.

Experimental_Workflow cluster_Synthesis Synthesis and Characterization cluster_Biochemical Biochemical and Biophysical Assays cluster_Cellular Cellular Assays Synthesis Fluorescent PROTAC Synthesis (via Click Chemistry) Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Confirmation Purification->Characterization Binding_Assay In vitro Binding Assay (e.g., FP, SPR, ITC) Characterization->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET) Binding_Assay->Ternary_Complex_Assay Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Ternary_Complex_Assay->Western_Blot Live_Cell_Imaging Live-Cell Imaging (Localization, Kinetics) Western_Blot->Live_Cell_Imaging Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Live_Cell_Imaging->Cell_Viability

Caption: A typical experimental workflow for the development and evaluation of a fluorescent PROTAC.

Data Presentation

Quantitative data is crucial for evaluating the efficacy of a PROTAC. While specific data for a PROTAC synthesized with this compound is not available, the following table illustrates the key parameters that are typically measured.

ParameterDescriptionExample Value
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.10 nM
Dmax The maximum percentage of protein degradation achieved at high PROTAC concentrations.>90%
t1/2 degradation The time required to degrade 50% of the target protein at a given PROTAC concentration.2 hours
Binding Affinity (Kd) The dissociation constant for the binding of the PROTAC to the POI and the E3 ligase.POI Kd = 50 nME3 Kd = 200 nM
Ternary Complex Cooperativity (α) A measure of the cooperativity of the formation of the ternary complex.>1

Conclusion

This compound is a versatile and powerful tool for researchers in drug discovery and chemical biology. Its unique combination of a reactive azide group, a hydrophilic PEG linker, and a bright, far-red fluorophore makes it ideally suited for the synthesis of fluorescent PROTACs. These fluorescent probes enable the real-time visualization and quantification of targeted protein degradation in living cells, providing invaluable insights into the mechanism of action of this promising new class of therapeutics. The experimental workflows and protocols outlined in this guide provide a framework for the successful application of this compound in the development of the next generation of targeted protein degraders.

References

An In-depth Technical Guide to the Reactivity of N-methyl-N'-(Azido-PEG2-C5)-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-(Azido-PEG2-C5)-Cy5 azide (B81097) is a versatile bifunctional molecule integral to advancements in bioconjugation, chemical biology, and drug discovery. This fluorescent linker combines the spectral properties of the cyanine (B1664457) dye Cy5 with the bioorthogonal reactivity of an azide group, facilitated by a flexible polyethylene (B3416737) glycol (PEG) spacer. Its primary applications lie in "click chemistry" reactions and the construction of Proteolysis Targeting Chimeras (PROTACs), making it a valuable tool for researchers developing targeted therapeutics and fluorescent probes.[1][2][3] This guide provides a comprehensive overview of its reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound azide is crucial for its effective application. Key specifications are summarized in the table below.[4]

PropertyValueReference
Molecular Formula C₃₈H₅₁ClN₆O₃[4]
Molecular Weight 675.3 g/mol [4]
Excitation Maximum (λex) 649 nm[4]
Emission Maximum (λem) 667 nm[4]
Extinction Coefficient 232,000 M⁻¹cm⁻¹[4]
Purity >98%[4]
Solubility Soluble in DMSO, DMF, DCM; low solubility in water[4]
Storage Conditions -20°C, desiccated[4]

The hydrophilic PEG spacer enhances the aqueous solubility of this otherwise hydrophobic molecule, a critical feature for biological applications.[4][5]

Reactivity and Chemical Applications

The reactivity of this compound azide is centered around its terminal azide group, which readily participates in two major classes of bioorthogonal "click" reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used reaction for forming a stable triazole linkage between an azide and a terminal alkyne. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups.[1]

Reaction Scheme:

CuAAC cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide This compound-N₃ Triazole Stable 1,4-disubstituted Triazole Linkage Azide->Triazole Alkyne Alkyne-functionalized Molecule Alkyne->Triazole Copper Cu(I) Source (e.g., CuSO₄ + Sodium Ascorbate) Copper->Triazole Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

Experimental Protocol: General Procedure for CuAAC

This protocol provides a general framework for the conjugation of this compound azide to an alkyne-functionalized molecule. Optimization may be required for specific substrates.

  • Reagent Preparation:

    • Dissolve the alkyne-functionalized molecule and this compound azide in a suitable solvent such as DMF or a mixture of t-BuOH and water.[6]

    • Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄) in water and sodium ascorbate (B8700270) in water.[6]

  • Reaction Setup:

    • In a reaction vial, combine the alkyne-functionalized molecule (1 equivalent) and this compound azide (1.1-1.5 equivalents).[6]

    • Add the solvent to achieve the desired reaction concentration.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically 0.1 equivalents.[6]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography or preparative HPLC.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it suitable for applications in living cells where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[2]

Reaction Scheme:

SPAAC cluster_reactants Reactants cluster_product Product Azide This compound-N₃ Triazole Stable Triazole Linkage Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Experimental Protocol: General Procedure for SPAAC

  • Reagent Preparation:

    • Dissolve the strained cyclooctyne-functionalized molecule and this compound azide in a biocompatible solvent such as DMSO or a buffered aqueous solution.

  • Reaction Setup:

    • Combine the cyclooctyne-functionalized molecule (1 equivalent) with this compound azide (1.1-1.5 equivalents) in the chosen solvent.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Monitor the reaction progress by LC-MS or fluorescence spectroscopy.

  • Purification:

    • For in vitro reactions, purify the product using HPLC or size-exclusion chromatography. For cellular labeling, purification may not be necessary if excess reagents are washed away.

Application in PROTAC Synthesis

This compound azide is a valuable building block in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in this molecule provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8][9] The azide functionality allows for the convenient attachment of the Cy5-PEG moiety to either the target protein ligand or the E3 ligase ligand using click chemistry.[1]

Workflow for PROTAC Synthesis using Click Chemistry:

PROTAC_Synthesis cluster_components Initial Components cluster_ligation Ligation Step cluster_product Final Product POI_Ligand Protein of Interest (POI) Ligand (Alkyne-functionalized) Click_Reaction CuAAC or SPAAC POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand PROTAC Fluorescent PROTAC E3_Ligand->PROTAC Attached via other chemistry Azide_Linker This compound Azide Azide_Linker->Click_Reaction Click_Reaction->PROTAC

Caption: General workflow for fluorescent PROTAC synthesis.

Conclusion

This compound azide is a powerful and versatile tool for researchers in the life sciences. Its combination of a bright and stable fluorophore with a bioorthogonal azide handle, connected by a biocompatible PEG linker, enables a wide range of applications in bioconjugation, cellular imaging, and the development of novel therapeutics such as PROTACs. The choice between CuAAC and SPAAC chemistries provides flexibility for both in vitro and in vivo studies. The experimental protocols provided in this guide serve as a starting point for the successful implementation of this reagent in your research endeavors.

References

The Multifaceted Role of the PEG Linker in N-methyl-N'-(Azido-PEG2-C5)-Cy5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core functionalities and applications of the N-methyl-N'-(Azido-PEG2-C5)-Cy5 molecule, with a particular focus on the integral role of its polyethylene (B3416737) glycol (PEG) linker. This versatile chemical entity serves as a cornerstone in modern bioconjugation, fluorescent labeling, and the development of sophisticated therapeutic and diagnostic agents.

Core Concepts: Unpacking the Components

This compound is a heterobifunctional molecule meticulously designed for advanced applications in biological sciences. Its structure comprises three key moieties:

  • N-methyl-Cy5: A cyanine-based fluorescent dye that emits in the far-red region of the spectrum. This property is highly advantageous for biological imaging due to reduced autofluorescence from cells and tissues, allowing for a higher signal-to-noise ratio.

  • Azido Group (N3): This functional group is a linchpin for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are lauded for their high efficiency, specificity, and biocompatibility, enabling the covalent attachment of the dye to a wide array of biomolecules.

  • PEG2 Linker: A short polyethylene glycol chain consisting of two ethylene (B1197577) glycol units. This linker is not merely a spacer; it imparts several crucial properties to the molecule that enhance its utility in biological systems.

The C5 alkyl chain provides additional spacing and flexibility between the PEG linker and the azide (B81097) group, which can be beneficial for optimizing reaction kinetics and reducing steric hindrance during conjugation.

The Pivotal Function of the PEG Linker

The inclusion of the PEG2 linker in this compound is a strategic design choice that confers a multitude of benefits:

  • Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain significantly improves the water solubility of the entire molecule.[1] This is particularly crucial for the hydrophobic Cy5 dye, preventing aggregation in aqueous biological buffers and ensuring its availability for conjugation and subsequent imaging.

  • Biocompatibility and Reduced Immunogenicity: PEGylation is a well-established technique to reduce the immunogenicity of molecules and prolong their circulation time in vivo. The PEG linker can shield the conjugated biomolecule from recognition by the immune system.

  • Flexible Spacer Arm: The PEG linker acts as a flexible spacer, physically separating the Cy5 dye from the conjugated biomolecule. This separation minimizes the risk of the bulky dye interfering with the biological activity of the target molecule, such as the binding of a ligand to its receptor.

  • Improved Pharmacokinetics: In the context of drug development, particularly in the synthesis of fluorescently labeled therapeutics or diagnostics, the PEG linker can improve the pharmacokinetic profile of the conjugate, leading to better distribution and a longer half-life in the body.

Quantitative Data and Physicochemical Properties

The following tables summarize the key quantitative data for this compound and the general impact of PEGylation on Cy5 dyes.

PropertyValueReference
Molecular Weight675.3 g/mol [2]
Excitation Maximum (λex)649 nm[2]
Emission Maximum (λem)667 nm[2]
Molar Extinction Coefficient232,000 M⁻¹cm⁻¹[2]
SolubilityDMSO, DMF, DCM; low solubility in water[2]
Purity>98%[2]
Storage Condition-20°C[2]
ParameterEffect of PEGylation
Solubility Significantly increases solubility in aqueous buffers, reducing the aggregation of the hydrophobic Cy5 dye.
Stability Can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.
Quantum Yield The effect on quantum yield can vary. In some cases, PEGylation may slightly lower the quantum yield compared to the free dye, but it can also prevent quenching caused by aggregation, thereby preserving fluorescence in aqueous media.
Photostability PEGylation can enhance the photostability of cyanine (B1664457) dyes by shielding them from reactive oxygen species in the cellular environment.
Immunogenicity The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Labeling

This protocol outlines a general procedure for labeling an alkyne-modified peptide with this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Degassed phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-modified peptide in a suitable buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified peptide to the desired final concentration (e.g., 1 mM) in the reaction buffer.

    • Add 1.5 to 2 equivalents of the this compound stock solution to the reaction mixture.

    • In a separate tube, premix the CuSO4 and THPTA/TBTA solutions in a 1:5 molar ratio.

    • Add the copper/ligand complex to the reaction mixture to a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, the fluorescently labeled peptide can be purified from unreacted dye and catalyst using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

Characterization of the Labeled Peptide
  • Mass Spectrometry: Confirm the successful conjugation by analyzing the molecular weight of the purified product.

  • UV-Vis Spectroscopy: Measure the absorbance spectrum to determine the concentrations of the peptide (at 280 nm) and the Cy5 dye (at ~649 nm) and calculate the degree of labeling (DOL).

  • Fluorimetry: Characterize the fluorescence properties of the conjugate, including its excitation and emission spectra and quantum yield relative to a standard.

Visualization of Signaling Pathways and Experimental Workflows

The primary application of this compound is in the synthesis of fluorescent probes for tracking and visualizing biological processes. A prominent example is its use in creating fluorescently labeled Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A fluorescently labeled PROTAC allows for the direct visualization of its uptake, distribution, and target engagement within cells.

A key signaling pathway often targeted in cancer drug development is the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4][5][6][7] The following diagrams illustrate the general experimental workflow for synthesizing and evaluating a fluorescent PROTAC targeting EGFR, and the targeted degradation of EGFR within its signaling cascade.

experimental_workflow cluster_synthesis Probe Development cluster_invitro In Vitro Evaluation synthesis Synthesis of Fluorescent PROTAC characterization Characterization (Mass Spec, HPLC) synthesis->characterization data_analysis Data Analysis characterization->data_analysis cell_culture Cell Culture (EGFR-overexpressing cells) treatment Treatment with Fluorescent PROTAC cell_culture->treatment imaging Fluorescence Microscopy (Uptake & Localization) treatment->imaging western_blot Western Blot (EGFR Degradation) treatment->western_blot functional_assay Functional Assay (Cell Viability) treatment->functional_assay imaging->data_analysis western_blot->data_analysis functional_assay->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of a fluorescent PROTAC.

egfr_signaling_pathway cluster_pathway EGFR Signaling Cascade egf EGF egfr EGFR egf->egfr Binds pi3k PI3K egfr->pi3k Activates ras Ras egfr->ras proteasome Proteasome egfr->proteasome Targeted for Degradation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation protac Fluorescent PROTAC (Cy5-Linker-EGFRi-E3L) protac->egfr Binds to EGFR e3_ligase E3 Ligase protac->e3_ligase Recruits e3_ligase->egfr Ubiquitination degradation Degradation proteasome->degradation

Caption: PROTAC-mediated degradation of EGFR and inhibition of downstream signaling.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences and drug development. The strategic inclusion of the PEG2 linker is central to its efficacy, providing enhanced solubility, biocompatibility, and flexibility. These properties, combined with the bright, far-red fluorescence of Cy5 and the specific reactivity of the azide group, make this molecule an exceptional choice for the development of advanced fluorescent probes for a wide range of applications, from fundamental cell biology to the development of novel therapeutics and diagnostics.

References

Methodological & Application

Application Notes and Protocols for N-methyl-N'-(Azido-PEG2-C5)-Cy5 in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the use of N-methyl-N'-(Azido-PEG2-C5)-Cy5 in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This fluorescent labeling reagent incorporates a Cy5 dye, a workhorse in the far-red spectrum, attached to an azide (B81097) moiety via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The azide group allows for the specific and efficient covalent labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and other targets.[1][2][3] The PEG spacer enhances the water solubility of the dye and the resulting conjugate.[4][5] This protocol is designed to be a starting point for researchers developing fluorescently labeled conjugates for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

This compound is a cyanine (B1664457) dye-based fluorescent probe with an excitation maximum at approximately 649 nm and an emission maximum at around 667 nm.[4] The core of its utility lies in the highly specific and bio-orthogonal nature of the click chemistry reaction, which proceeds with high efficiency under mild, aqueous conditions, making it ideal for bioconjugation.[1][6]

Chemical Properties and Handling

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₃₈H₅₁ClN₆O₃[4]
Molecular Weight675.3 g/mol [4][7]
Excitation Maximum (λex)~649 nm[4][5]
Emission Maximum (λem)~667 nm[4][5]
SolubilitySoluble in DMSO, DMF, DCM; low solubility in water[4]
StorageStore at -20°C, protected from light[4]

Note: It is recommended to prepare stock solutions of the dye in an anhydrous organic solvent such as DMSO or DMF and store them at -20°C. Minimize freeze-thaw cycles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the general steps for labeling an alkyne-modified biomolecule with this compound. The reaction conditions, particularly the concentrations of the reactants, may require optimization for specific applications.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Stock Solutions (Biomolecule, Dye, Copper, Ligand, Reducing Agent) mix_reagents Combine Alkyne-Biomolecule and Azido-Cy5 Dye prep_reagents->mix_reagents 1. add_catalyst Add Copper/Ligand Premix mix_reagents->add_catalyst 2. initiate_reaction Initiate with Reducing Agent (e.g., Sodium Ascorbate) add_catalyst->initiate_reaction 3. incubate Incubate at Room Temperature (Protect from Light) initiate_reaction->incubate 4. purify Purify Labeled Conjugate (e.g., Chromatography, Dialysis) incubate->purify 5. analyze Analyze Conjugate (e.g., Spectroscopy, Gel Electrophoresis) purify->analyze 6.

Caption: General workflow for labeling an alkyne-modified biomolecule with this compound using CuAAC.

Materials
  • This compound

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA, TBTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Reaction Buffer (e.g., PBS, Tris buffer, pH 7-8)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Stock Solution Preparation

It is crucial to prepare fresh stock solutions, especially for the reducing agent, immediately before use.

ReagentSuggested Stock ConcentrationSolventStorage
This compound1-10 mMAnhydrous DMSO or DMF-20°C, protected from light
Alkyne-modified Biomolecule1-10 mg/mL (or 100 µM - 1 mM)Appropriate aqueous bufferAs per biomolecule stability
Copper(II) Sulfate (CuSO₄)20-100 mMDeionized WaterRoom Temperature
Ligand (e.g., THPTA)50-200 mMDeionized WaterRoom Temperature
Sodium Ascorbate (B8700270)100-300 mMDeionized WaterPrepare fresh
Detailed Protocol
  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer. The molar ratio of dye to biomolecule may range from 1.1 to 10 equivalents, depending on the desired degree of labeling and the number of alkyne sites. A typical starting point is a 2 to 5-fold molar excess of the azide dye.[8]

  • Prepare the Catalyst Premix:

    • In a separate tube, shortly before addition, mix the CuSO₄ and ligand solutions. A common molar ratio is 1:2 to 1:5 (CuSO₄:ligand).[8][9] The ligand helps to stabilize the Cu(I) ion and improve reaction efficiency.[1][8]

  • Add the Catalyst:

    • Add the copper/ligand premix to the reaction mixture containing the biomolecule and dye. The final concentration of copper can range from 50 µM to 1 mM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. A typical final concentration of sodium ascorbate is 1-5 mM.[8]

  • Incubation:

    • Incubate the reaction at room temperature for 30-120 minutes. Protect the reaction from light to prevent photobleaching of the Cy5 dye. Incubation time may need to be optimized.

  • Purification:

    • Purify the labeled conjugate from excess reagents using a suitable method such as size-exclusion chromatography, dialysis, or precipitation. The choice of purification method will depend on the nature of the biomolecule.

Example Reaction Conditions
ComponentFinal ConcentrationMolar Equivalents (relative to biomolecule)
Alkyne-modified Biomolecule10-100 µM1
This compound20-500 µM2-5
CuSO₄100-500 µM10-50
Ligand (e.g., THPTA)500 µM - 2.5 mM50-250
Sodium Ascorbate1-5 mM100-500

Signaling Pathway and Mechanism

The underlying chemical transformation in this protocol is the copper(I)-catalyzed azide-alkyne cycloaddition.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide This compound (R1-N3) Triazole Stable Triazole Linkage (Labeled Biomolecule) Azide->Triazole Alkyne Alkyne-modified Biomolecule (R2-C≡CH) Alkyne->Triazole CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuII CuI->Triazole Catalyst

Caption: The CuAAC reaction mechanism forming a stable triazole linkage between the azide-dye and alkyne-biomolecule.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive catalystPrepare fresh sodium ascorbate solution. Ensure proper ratio of copper to ligand.
Low concentration of reactantsIncrease the concentration of the dye and/or the biomolecule. Increase reaction time.
pH of reaction buffer is not optimalEnsure the reaction buffer pH is between 7 and 8.
Precipitation of Reagents Poor solubility of the dye or biomoleculeAdd a small percentage of an organic co-solvent like DMSO (up to 10-20% v/v).
Degradation of Biomolecule Oxidation by reactive oxygen speciesDegas the reaction buffer. Consider adding a radical scavenger like aminoguanidine.[10]

Conclusion

The this compound reagent is a versatile tool for the fluorescent labeling of alkyne-modified biomolecules via click chemistry. The protocol provided here offers a robust starting point for a variety of applications. Optimization of the reaction conditions for each specific biomolecule and experimental setup is recommended to achieve the best results. The high specificity and efficiency of the CuAAC reaction, coupled with the favorable photophysical properties of Cy5, make this an excellent choice for researchers in life sciences and drug development.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-methyl-N'-(Azido-PEG2-C5)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-methyl-N'-(Azido-PEG2-C5)-Cy5 in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile fluorescent probe is ideal for the specific labeling of alkyne-modified biomolecules and for the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).

Introduction to CuAAC with this compound

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne. This compound is a valuable reagent for this reaction, featuring:

  • A Cy5 fluorophore for sensitive detection in the far-red spectrum (excitation/emission maxima ~649/667 nm).[1]

  • An azide group for highly specific covalent reaction with alkyne-functionalized molecules.[2][3]

  • A hydrophilic PEG2 linker to enhance solubility and reduce steric hindrance during conjugation.[1]

  • A C5 spacer that provides flexibility and distance between the label and the target molecule.

This combination of features makes this compound a powerful tool for a range of applications, including:

  • Fluorescent labeling of proteins, nucleic acids, and other biomolecules: For visualization and quantification in various assays.

  • PROTAC synthesis: Where it can serve as a fluorescently tagged linker for studying PROTAC distribution and engagement.[2][4]

  • Cellular imaging and flow cytometry: To track the localization and dynamics of labeled molecules.

Data Presentation

The following tables provide representative data for typical CuAAC reactions and the properties of the resulting conjugates. Note that optimal conditions and outcomes will vary depending on the specific substrates and experimental setup.

Table 1: Typical Reaction Parameters for CuAAC Labeling of an Alkyne-Modified Protein

ParameterRecommended RangeNotes
Alkyne-Protein Concentration1 - 20 µMHigher concentrations can improve reaction kinetics.
This compound (molar excess)1.5 - 10 equivalentsA slight to moderate excess ensures complete labeling of the protein.
Copper(II) Sulfate (B86663) (CuSO₄)50 - 250 µMThe copper source for the in situ generation of the Cu(I) catalyst.
Reducing Agent (e.g., Sodium Ascorbate)500 µM - 5 mMUsed in excess to maintain copper in the active Cu(I) state.
Copper Ligand (e.g., THPTA or TBTA)250 µM - 1.25 mMStabilizes the Cu(I) catalyst, enhances reaction rate, and protects biomolecules.
Reaction Time30 - 120 minutesMonitor reaction progress by an appropriate analytical method.
Reaction TemperatureRoom Temperature (20-25°C)The reaction is typically efficient at ambient temperature.
pH6.5 - 8.0CuAAC is generally tolerant of a range of pH values.

Table 2: Characterization of a Cy5-Labeled Protein Conjugate

ParameterTypical ValueMethod of Analysis
Labeling Efficiency> 90%SDS-PAGE with in-gel fluorescence scanning, Mass Spectrometry
Degree of Labeling (DOL)1 - 3UV-Vis Spectroscopy, Mass Spectrometry
Purity of Conjugate> 95%HPLC, FPLC
Excitation Maximum (λex)~650 nmFluorometer
Emission Maximum (λem)~670 nmFluorometer
Quantum Yield0.2 - 0.3Comparative method using a standard dye

Experimental Protocols

Protocol for Fluorescent Labeling of an Alkyne-Modified Protein

This protocol describes a general procedure for the CuAAC-mediated labeling of a protein containing a terminal alkyne group with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO/water)

  • Purification resin (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Reagents:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

    • Prepare fresh sodium ascorbate stock solution immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to achieve the desired molar excess.

    • Add the copper ligand (THPTA or TBTA) stock solution.

    • Add the CuSO₄ stock solution.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to initiate the click reaction.

    • Vortex the reaction mixture gently and incubate at room temperature, protected from light, for 1-2 hours.

  • Purification of the Labeled Protein:

    • Remove the excess reagents and catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Confirm successful labeling by SDS-PAGE with fluorescence imaging.

    • Determine the degree of labeling (DOL) by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).

    • Further characterization can be performed using mass spectrometry.

Conceptual Workflow for PROTAC Synthesis

This compound can be incorporated as a fluorescent linker in the synthesis of PROTACs. This allows for the tracking and quantification of the PROTAC molecule in cells.

General Strategy:

  • Synthesize or procure two key building blocks:

    • A ligand for the protein of interest (POI) functionalized with a terminal alkyne.

    • A ligand for an E3 ubiquitin ligase (e.g., VHL or CRBN) functionalized with a compatible reactive group.

  • Perform the CuAAC reaction:

    • React the alkyne-functionalized POI ligand with this compound under standard CuAAC conditions as described in Protocol 3.1.

    • This reaction yields a fluorescently tagged POI ligand with a terminal azide.

  • Couple the fluorescent linker to the E3 ligase ligand:

    • The newly formed azide can then be reacted with a second alkyne-functionalized E3 ligase ligand to complete the PROTAC synthesis. Alternatively, other conjugation chemistries can be employed depending on the functional groups present.

  • Purify and characterize the final PROTAC:

    • Purify the fluorescent PROTAC using HPLC.

    • Confirm the structure and purity by mass spectrometry and NMR.

Mandatory Visualizations

Experimental_Workflow_Fluorescent_Labeling cluster_preparation Reagent Preparation cluster_reaction CuAAC Reaction cluster_analysis Purification & Analysis Alkyne_Protein Alkyne-Modified Protein Reaction_Vessel Reaction Incubation (RT, 1-2h) Alkyne_Protein->Reaction_Vessel Cy5_Azide This compound Cy5_Azide->Reaction_Vessel Catalyst_Mix CuSO4 + Ligand + Reducing Agent Catalyst_Mix->Reaction_Vessel Purification Size-Exclusion Chromatography Reaction_Vessel->Purification Characterization SDS-PAGE & Mass Spec Purification->Characterization Final_Product Fluorescently Labeled Protein Characterization->Final_Product

Caption: Workflow for fluorescent labeling of an alkyne-modified protein.

PROTAC_Mechanism cluster_components PROTAC Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC Fluorescent PROTAC (with Cy5 Linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ub transfer Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing N-methyl-N'-(Azido-PEG2-C5)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely adopted bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This "click chemistry" reaction relies on the high ring strain of cyclooctyne-based compounds to react efficiently and specifically with azide-functionalized molecules, forming a stable triazole linkage.

This document provides detailed application notes and protocols for the use of N-methyl-N'-(Azido-PEG2-C5)-Cy5 , a fluorescent labeling reagent, in SPAAC reactions. This reagent incorporates the bright, far-red fluorescent dye Cy5, which is ideal for a variety of applications including cellular imaging, flow cytometry, and in vivo studies due to its favorable spectral properties (Excitation/Emission maxima ~649/667 nm). The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance.[1]

Principle of the Technology

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition between a strained alkyne (the dipolarophile) and an azide (B81097) (the 1,3-dipole). The significant ring strain of cyclooctynes, such as Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN), dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH. The azide and alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules, ensuring high specificity of the labeling reaction. This compound can be used in SPAAC reactions with molecules containing DBCO or BCN groups.[2][3]

Key Applications

  • Fluorescent Labeling of Biomolecules: Covalently attach the bright Cy5 fluorophore to proteins, peptides, nucleic acids, or other biomolecules that have been functionalized with a strained alkyne.

  • Cellular Imaging: Visualize and track the localization and dynamics of alkyne-modified biomolecules in living or fixed cells with high specificity and sensitivity.

  • PROTAC Synthesis: this compound is utilized as a fluorescently tagged PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5]

  • In Vivo Imaging: The far-red emission of Cy5 allows for deep tissue penetration, making this reagent suitable for non-invasive imaging in animal models.

Quantitative Data

While specific second-order rate constants for this compound were not found in the reviewed literature, the following table provides typical kinetic parameters for SPAAC reactions between common cyclooctynes and various azides. These values can serve as a useful reference for experimental design. The reaction kinetics are influenced by factors such as the specific cyclooctyne, the azide's steric and electronic properties, solvent, and pH.

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
DBCO Primary Azide~0.90Not specified
DBCO Secondary Azide~0.25Not specified
DBCO Tertiary Azide~4.7 x 10⁻⁶Not specified
BCN Primary Azide0.012 - 0.024Not specified
BCN Secondary Azide0.012 - 0.024Not specified
BCN Tertiary Azide0.012 - 0.024Not specified
Sulfo-DBCO 3-azido-L-alanine0.32 - 0.85PBS, pH 7
Sulfo-DBCO 1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22HEPES, pH 7

Note: The reactivity of DBCO is significantly higher than BCN, particularly with sterically unhindered azides. The steric hindrance of the azide can dramatically impact the reaction rate with sterically demanding cyclooctynes like DBCO derivatives.[1][6]

Experimental Protocols

Protocol 1: General Protein Labeling using SPAAC

This protocol describes the labeling of a protein that has been pre-functionalized with a strained alkyne (e.g., DBCO or BCN) using an NHS ester.

Materials:

  • DBCO- or BCN-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., PD-10) or spin filter for purification

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • To your solution of DBCO- or BCN-functionalized protein, add a 2 to 5-fold molar excess of the this compound stock solution.

    • Note: The optimal molar ratio may need to be determined empirically and depends on the degree of alkyne functionalization of the protein.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight, protected from light.

  • Purification:

    • Remove the unreacted this compound using a desalting column or by dialysis against PBS.

    • The labeled protein is now ready for use in downstream applications.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).

Protocol 2: Live Cell Imaging of Azide-Modified Cell Surface Glycans

This protocol details the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

  • Live cells cultured in appropriate medium

  • Metabolic labeling precursor (e.g., peracetylated N-azidoacetyl-D-mannosamine - Ac₄ManNAz)

  • This compound

  • DBCO-functionalized fluorescent probe for SPAAC reaction

  • Phosphate-Buffered Saline (PBS)

  • Cell imaging medium

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of an appropriate concentration of the azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells twice with warm PBS to remove any unincorporated precursor.

  • SPAAC Labeling:

    • Prepare a labeling solution of this compound in cell imaging medium at a final concentration of 5-20 µM.

    • Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells three times with warm PBS to remove any unreacted fluorescent probe.

  • Imaging:

    • Replace the PBS with fresh cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the Cy5 dye (Excitation/Emission: ~649/667 nm).

Mandatory Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Transition_State [3+2] Cycloaddition (Concerted Mechanism) Strained_Alkyne->Transition_State Azide_Reagent This compound Azide_Reagent->Transition_State Triazole_Product Stable Triazole Linkage (Fluorescently Labeled Molecule) Transition_State->Triazole_Product

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Cell_Labeling_Workflow Start Start: Live Cells in Culture Metabolic_Labeling Step 1: Metabolic Incorporation of Azide-Sugar Analog Start->Metabolic_Labeling Washing_1 Step 2: Wash to Remove Unincorporated Precursor Metabolic_Labeling->Washing_1 SPAAC_Reaction Step 3: SPAAC Reaction with This compound and DBCO-functionalized probe Washing_1->SPAAC_Reaction Washing_2 Step 4: Wash to Remove Unreacted Cy5 Probe SPAAC_Reaction->Washing_2 Imaging Step 5: Fluorescence Microscopy Washing_2->Imaging

Caption: Experimental workflow for live-cell surface glycan labeling using SPAAC.

References

Illuminating Life's Processes: A Guide to Live Cell Imaging with N-methyl-N'-(Azido-PEG2-C5)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

N-methyl-N'-(Azido-PEG2-C5)-Cy5 is a versatile fluorescent probe designed for the targeted labeling and visualization of biomolecules within living cells. This molecule combines the superior photophysical properties of the Cy5 dye with the power of bioorthogonal chemistry. The terminal azide (B81097) group allows for a highly specific and covalent attachment to alkyne-modified biomolecules via a copper-free "click chemistry" reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This approach is ideal for live-cell applications as it circumvents the cytotoxicity associated with copper catalysts used in traditional click chemistry.[1]

The integrated polyethylene (B3416737) glycol (PEG) linker enhances the probe's solubility in aqueous media, ensuring efficient delivery to cells.[2][3][4][5] The Cy5 fluorophore is a bright, far-red dye, which is advantageous for live-cell imaging due to the low autofluorescence of biological specimens in this region of the spectrum, leading to a high signal-to-noise ratio.

This technology enables researchers to study a wide array of dynamic cellular processes, including protein synthesis, glycan trafficking, and lipid metabolism, by pre-labeling the biomolecules of interest with a corresponding alkyne-modified metabolic precursor.

Core Features and Applications

  • Bioorthogonal Labeling: Specifically targets and covalently bonds to alkyne-modified biomolecules in their native environment without interfering with cellular processes.[1]

  • Live-Cell Compatibility: The SPAAC reaction is biocompatible and does not require toxic copper catalysts, making it suitable for real-time imaging of living cells.[1]

  • High Signal-to-Noise Ratio: The far-red Cy5 dye minimizes background autofluorescence from endogenous cellular components.

  • Versatile Applications: Can be used to visualize a wide range of metabolically incorporated alkyne-tagged biomolecules, including proteins, glycans, and lipids.[6][7][8][9]

Data Presentation

Quantitative data relevant to the application of this compound in a SPAAC-based live-cell imaging workflow is summarized below.

ParameterValueNotes
Fluorophore Properties (Cy5)
Excitation Maximum~649 nm[2][3][4][5]
Emission Maximum~667 nm[2][3][4][5]
Recommended Laser Line633 nm or 647 nm
Bioorthogonal Reaction Kinetics (SPAAC) The reaction rate is dependent on the specific strained alkyne used.
Second-Order Rate Constant (k₂) with DBCO0.1 - 0.9 M⁻¹s⁻¹Dibenzocyclooctyne (DBCO) is a commonly used strained alkyne for live-cell SPAAC.
Second-Order Rate Constant (k₂) with BCN0.15 - 1.0 M⁻¹s⁻¹Bicyclo[6.1.0]nonyne (BCN) is another widely utilized strained alkyne.

Experimental Protocols

The following protocols provide a general framework for the metabolic labeling of cellular proteins with an alkyne-modified amino acid and subsequent fluorescent tagging with this compound.

Protocol 1: Metabolic Labeling of Nascent Proteins with an Alkyne Analog

This protocol describes the incorporation of an alkyne-containing amino acid analog, L-Homopropargylglycine (HPG), into newly synthesized proteins.

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549) cultured on glass-bottom dishes suitable for microscopy.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Methionine-free medium.

  • L-Homopropargylglycine (HPG).

  • Phosphate-Buffered Saline (PBS), sterile.

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Methionine Starvation: On the day of the experiment, aspirate the complete culture medium. Wash the cells once with pre-warmed sterile PBS. Replace the medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete the intracellular methionine pool.

  • Metabolic Labeling: Prepare a working solution of HPG in the methionine-free medium at a final concentration of 25-50 µM. Replace the starvation medium with the HPG-containing medium.

  • Incubation: Incubate the cells for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time will depend on the rate of protein synthesis in the specific cell line and should be determined empirically.

  • Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove the unincorporated HPG. The cells are now ready for fluorescent labeling.

Protocol 2: SPAAC-Mediated Fluorescent Labeling and Imaging

This protocol details the "clicking" of this compound onto the alkyne-labeled proteins in live cells.

Materials:

  • Cells with metabolically incorporated alkyne groups (from Protocol 1).

  • This compound.

  • Anhydrous DMSO.

  • Live-cell imaging medium (e.g., FluoroBrite DMEM).

  • (Optional) Hoechst 33342 or another suitable nuclear stain for live cells.

  • Fluorescence microscope equipped with appropriate filters for Cy5 and any other stains used.

Procedure:

  • Prepare Dye Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

  • Prepare Labeling Solution: On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 5-20 µM. The optimal concentration should be determined experimentally to maximize signal while minimizing background.

  • SPAAC Reaction: Add the labeling solution to the washed cells from Protocol 1.

  • Incubation: Incubate for 15-60 minutes at 37°C, protected from light.[1] Shorter incubation times are generally preferred to minimize potential non-specific staining and cellular stress.

  • Washing: Aspirate the labeling solution and wash the cells three to five times with pre-warmed live-cell imaging medium to remove any unreacted probe.

  • (Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions. Wash again with imaging medium.

  • Live-Cell Imaging: Image the cells immediately using a fluorescence microscope. Use a 633/647 nm laser for excitation and collect the emission around 660-700 nm for this compound. Acquire images in the appropriate channels for any counterstains used.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Alkyne Alkyne-Modified Biomolecule (e.g., in a protein) Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Alkyne->Triazole SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) Azide This compound Azide->Triazole

SPAAC Reaction Mechanism.

Live_Cell_Imaging_Workflow cluster_prep Step 1: Metabolic Labeling cluster_labeling Step 2: Bioorthogonal Reaction cluster_imaging Step 3: Imaging A Culture Cells B Incubate with Alkyne-Modified Precursor (e.g., HPG) A->B C Wash to Remove Unincorporated Precursor B->C D Add this compound C->D Cells now contain alkyne-tagged biomolecules E Incubate for SPAAC Reaction F Wash to Remove Unreacted Dye G Live-Cell Fluorescence Microscopy F->G Cells are now fluorescently labeled H Data Analysis G->H

References

N-methyl-N'-(Azido-PEG2-C5)-Cy5: Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-(Azido-PEG2-C5)-Cy5 is a versatile fluorescent probe designed for high-resolution imaging applications. This molecule incorporates a Cy5 fluorophore, a workhorse in the red spectral range, which is linked via a polyethylene (B3416737) glycol (PEG) spacer to a terminal azide (B81097) (N3) group. The Cy5 dye is well-suited for super-resolution techniques like stochastic optical reconstruction microscopy (STORM) due to its favorable photoswitching properties in the presence of specific imaging buffers. The azide group provides a bioorthogonal handle for covalent attachment to a wide array of biological targets through "click chemistry," enabling precise and robust labeling.

The hydrophilic PEG spacer enhances the solubility of the probe in aqueous buffers and minimizes non-specific binding, contributing to a high signal-to-noise ratio in imaging experiments. These features make this compound an excellent choice for researchers aiming to visualize cellular structures and protein organization with nanoscale resolution.

Key Applications in Super-Resolution Microscopy

This probe is particularly amenable to super-resolution imaging modalities that rely on precise molecular labeling, including:

  • dSTORM (direct Stochastic Optical Reconstruction Microscopy): By conjugating this probe to antibodies or other targeting moieties, researchers can achieve high-density labeling of specific proteins. The Cy5 fluorophore can be induced to "blink" by using appropriate imaging buffers, allowing for the localization of individual molecules and the reconstruction of a super-resolved image.

  • DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography): The azide group allows for the efficient conjugation of this probe to modified DNA oligonucleotides. These labeled oligonucleotides can then serve as "imager strands" in DNA-PAINT experiments, where transient binding to a complementary "docking strand" on the target of interest creates the stochastic blinking necessary for image reconstruction.

  • Metabolic Labeling and Bioorthogonal Chemistry: Cells can be cultured with precursors of biomolecules that contain a reactive group, such as an alkyne. These alkyne-modified biomolecules can then be specifically labeled with the azide-containing Cy5 probe through a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC, respectively). This approach allows for the visualization of newly synthesized proteins, glycans, or nucleic acids.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties
PropertyValueReference
Molecular FormulaC38H51ClN6O3
Molecular Weight675.32 g/mol
Excitation Maximum (λex)~649 nm
Emission Maximum (λem)~667 nm
Reactive GroupAzide (N3)
LinkerPEG2 (Polyethylene glycol)
SolubilityEnhanced in aqueous media
Table 2: Performance of Cy5 in dSTORM
ParameterTypical ValueSignificance in dSTORMReference
Localization Precision6-7 nm (lateral)Determines the achievable resolution of the final image.[1][1]
Photon Yield per Switching EventHighA higher photon yield allows for more precise localization of each molecule.[2][2]
On/Off Duty CycleLowA low duty cycle is crucial to ensure that only a sparse subset of fluorophores is active at any given time, preventing spatial overlap.[2][2]
Switching CyclesHundredsThe ability to be switched on and off multiple times before photobleaching allows for the collection of more localization events from a single molecule, improving image quality.

Experimental Protocols & Workflows

Protocol 1: dSTORM Imaging of Cellular Proteins via Immunofluorescence

This protocol describes the labeling of a target protein using a primary antibody and a secondary antibody conjugated to an alkyne, followed by a click reaction with this compound.

Workflow:

G cluster_prep Sample Preparation cluster_labeling Click Chemistry Labeling cluster_imaging dSTORM Imaging A Fix and Permeabilize Cells B Block with BSA/Serum A->B C Incubate with Primary Antibody B->C D Incubate with Alkyne-Secondary Antibody C->D E Prepare Click Reaction Mix: - this compound - CuSO4 - THPTA - Sodium Ascorbate (B8700270) D->E F Incubate Cells with Click Mix G Wash Extensively H Prepare STORM Imaging Buffer G->H I Acquire Data on STORM Microscope H->I J Reconstruct Super-Resolution Image I->J

Caption: Workflow for immunolabeling and dSTORM imaging.

Methodology:

  • Cell Culture and Fixation:

    • Plate cells on high-precision glass coverslips and grow to the desired confluency.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash three times with PBS.

  • Immunolabeling:

    • Block non-specific binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with an alkyne-modified secondary antibody (commercially available) diluted in blocking buffer for 1 hour at room temperature. Protect from light.

    • Wash three times with PBS.

  • Click Chemistry Reaction (CuAAC):

    • Prepare a fresh click reaction cocktail. For a final volume of 200 µL, mix:

      • 190 µL PBS

      • 2 µL of 10 mM this compound in DMSO (final concentration 100 µM)

      • 2 µL of 20 mM CuSO4

      • 4 µL of 50 mM THPTA (or other copper ligand)

      • 2 µL of 100 mM sodium ascorbate (freshly prepared)

    • Incubate the coverslips with the click reaction cocktail for 30 minutes at room temperature, protected from light.

    • Wash the cells thoroughly with PBS (5 x 5 minutes).

  • dSTORM Imaging:

    • Prepare a STORM imaging buffer (e.g., PBS with 10% glucose, 0.5 mg/mL glucose oxidase, 40 µg/mL catalase, and 100 mM MEA).

    • Mount the coverslip on a microscope slide with the imaging buffer.

    • Image on a STORM-capable microscope, using a 647 nm laser for excitation and a 405 nm laser for reactivation if needed.

    • Acquire a sufficient number of frames (typically 20,000-50,000) to ensure high-density sampling.

    • Process the raw data using appropriate localization software to reconstruct the super-resolution image.

Protocol 2: DNA-PAINT Imaging of Cellular Targets

This protocol describes the conjugation of this compound to a DBCO-modified DNA imager strand for use in DNA-PAINT.

Workflow:

G cluster_conjugation Imager Strand Preparation cluster_staining Sample Staining cluster_imaging DNA-PAINT Imaging A Mix DBCO-modified DNA Oligo with Azido-PEG2-C5-Cy5 B Incubate Overnight at RT A->B C Purify Labeled Imager Strand (e.g., HPLC) B->C G Prepare Imaging Buffer with Cy5-Imager Strand (0.1-1 nM) C->G D Prepare and Fix Cells E Immunolabel with Docking Strand- conjugated Antibody D->E F Wash Extensively E->F F->G H Acquire Time-Lapse Series G->H I Reconstruct Super-Resolution Image H->I

Caption: Workflow for DNA-PAINT using a custom Cy5-imager strand.

Methodology:

  • Preparation of Cy5-Imager Strand (SPAAC):

    • Obtain a single-stranded DNA oligonucleotide (the imager strand, typically 9-12 nucleotides) modified with a DBCO (dibenzocyclooctyne) group.

    • In a microcentrifuge tube, mix the DBCO-DNA oligo with a 5-10 fold molar excess of this compound in a reaction buffer (e.g., PBS, pH 7.4).

    • Incubate the reaction overnight at room temperature or for 2-4 hours at 37°C, protected from light.

    • Purify the labeled imager strand from excess dye using methods such as HPLC, gel electrophoresis, or a suitable spin column.

    • Verify labeling efficiency and concentration using UV-Vis spectrophotometry.

  • Sample Preparation and Labeling:

    • Prepare and fix cells as described in Protocol 1.

    • Perform immunolabeling using a primary antibody followed by a secondary antibody that is pre-conjugated with the complementary DNA docking strand.[3] Alternatively, conjugate the docking strand to the primary antibody directly.

    • Wash the sample extensively to remove any unbound antibodies.

  • DNA-PAINT Imaging:

    • Prepare the DNA-PAINT imaging buffer (e.g., PBS with 500 mM NaCl to modulate binding kinetics).

    • Add the purified Cy5-imager strand to the imaging buffer at a low concentration (typically 0.1-1 nM).

    • Mount the coverslip and image on a TIRF or other suitable microscope.

    • Acquire a long time-lapse movie (e.g., 10,000-100,000 frames) with continuous illumination at ~640 nm.

    • Process the acquired data by localizing the transient binding events of the imager strand to reconstruct the super-resolution image.

Conclusion

This compound is a powerful tool for super-resolution microscopy, offering flexibility in labeling strategies through its bioorthogonal azide handle. By following the detailed protocols provided, researchers can effectively label and visualize their targets of interest at the nanoscale, advancing our understanding of complex biological systems and aiding in the development of novel therapeutics. The quantitative data presented underscores the high performance of the Cy5 fluorophore in dSTORM applications, making this probe a reliable choice for high-resolution imaging studies.

References

protocol for labeling alkyne-modified oligonucleotides with N-methyl-N'-(Azido-PEG2-C5)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Protocol for Labeling Alkyne-Modified Oligonucleotides with N-methyl-N'-(Azido-PEG2-C5)-Cy5

Introduction

The precise and efficient labeling of oligonucleotides is fundamental for numerous applications in molecular biology, diagnostics, and therapeutics. "Click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a state-of-the-art method for this purpose.[1][2][3] This reaction is renowned for its high efficiency, mild reaction conditions, and exceptional bio-orthogonality, as neither alkyne nor azide (B81097) functional groups are naturally present in biological systems.[1][4]

This application note provides a detailed protocol for the covalent labeling of an alkyne-modified oligonucleotide with the fluorescent dye this compound via the CuAAC reaction. This compound is a click chemistry reagent containing a Cy5 fluorophore (excitation/emission maximum ~649/667 nm) attached to an azide group through a hydrophilic PEG spacer, which enhances solubility in aqueous media.[5][6] The protocol outlines the preparation of reagents, the labeling reaction, and subsequent purification of the fluorescently labeled oligonucleotide.

Materials and Reagents

ReagentRecommended SupplierNotes
Alkyne-Modified OligonucleotideCustom SynthesisDissolved in nuclease-free water to a known concentration (e.g., 1 mM).
This compoundCommercial VendorPrepare a 10 mM stock solution in anhydrous DMSO.[4]
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-AldrichFor preparing the copper catalyst solution.
Tris(benzyltriazolylmethyl)amine (TBTA)Commercial VendorCopper(I)-stabilizing ligand. Prepare a stock solution in DMSO.[4]
(+)-Sodium L-ascorbateSigma-AldrichReducing agent. Prepare a fresh 5 mM or 50 mM solution in nuclease-free water for each experiment.[4][7]
Triethylammonium (B8662869) acetate (B1210297) (TEAA) bufferCommercial Vendor2 M stock solution, pH 7.0.[4][8]
Dimethyl sulfoxide (B87167) (DMSO), anhydrousSigma-AldrichSolvent for reagents.
Nuclease-free waterCommercial VendorFor dissolving oligonucleotide and preparing aqueous solutions.
Acetone (B3395972), HPLC gradeCommercial VendorFor oligonucleotide precipitation.[8]
Argon or Nitrogen gasLocal SupplierFor degassing solutions to prevent oxidation.[4]

Reagent Properties and Characteristics

ReagentMolecular FormulaMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)Solubility
This compoundC₃₈H₅₁ClN₆O₃675.3649667Soluble in DMSO, DMF; low solubility in water.[6]

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation cluster_purification 4. Purification & Analysis p1 Prepare Stock Solutions: - Oligonucleotide - Azide-Cy5 Dye - Cu(II)-TBTA - Sodium Ascorbate (B8700270) r1 Combine Oligo, Buffer, DMSO, and Azide-Cy5 p1->r1 r2 Add fresh Sodium Ascorbate r1->r2 r3 Degas Mixture with Argon/Nitrogen r2->r3 r4 Add Cu(II)-TBTA Catalyst Solution r3->r4 i1 Incubate reaction (e.g., Room Temp, Overnight) in the dark r4->i1 u1 Precipitate Labeled Oligo (Acetone/Ethanol) i1->u1 u2 Alternatively, Purify by HPLC u3 Analyze by Mass Spec &/or Gel Electrophoresis

Caption: Overall workflow for labeling alkyne-oligonucleotides with Azide-Cy5.

Detailed Experimental Protocol

This protocol is adapted for a labeling reaction of approximately 20 nmol of an alkyne-modified oligonucleotide.[7] Adjust volumes proportionally for different scales.

Step 1: Preparation of Stock Solutions
  • Alkyne-Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • This compound: Dissolve the dye in anhydrous DMSO to a final concentration of 10 mM.[4]

  • Sodium Ascorbate (Reducing Agent): Prepare this solution fresh immediately before use. Dissolve sodium L-ascorbate in nuclease-free water to a final concentration of 5 mM. Ascorbic acid solutions are prone to oxidation.[4][9]

  • Copper(II)-TBTA Catalyst Solution: Prepare a 10 mM stock solution by dissolving 50 mg of CuSO₄·5H₂O in 10 mL of water and 116 mg of TBTA ligand in 11 mL of DMSO, then mixing the two solutions. This stock is stable for extended periods at room temperature.[4]

Step 2: Labeling Reaction Setup
  • In a pressure-tight microcentrifuge tube, combine the following reagents in the order listed.[4][8]

ReagentVolume for 20 nmol ScaleStock ConcentrationFinal Concentration
Alkyne-Oligonucleotide20 µL1 mM~100 µM
2 M TEAA Buffer, pH 7.020 µL2 M0.2 M
DMSO60 µL100%50% (v/v)
This compound3 µL10 mM~150 µM (1.5x)
Total Volume Before Additives 103 µL --
  • Vortex the mixture gently.

  • Add 20 µL of the freshly prepared 5 mM Sodium Ascorbate solution and vortex briefly.[4]

  • Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen gas through the solution for 30-60 seconds.[4][7] This step is critical to remove dissolved oxygen, which can oxidize the Cu(I) catalyst and damage the oligonucleotide.[9]

  • Add 10 µL of the 10 mM Copper(II)-TBTA stock solution to initiate the reaction.[4]

  • Flush the headspace of the tube with argon/nitrogen, seal the cap tightly (e.g., with parafilm), and vortex thoroughly.[9]

Step 3: Incubation
  • Incubate the reaction mixture overnight at room temperature.[4][8][9]

  • Protect the reaction from light by wrapping the tube in aluminum foil, as the Cy5 dye is photosensitive.[9]

  • Reaction times can vary from 30 minutes to a few hours, depending on the specific oligonucleotide sequence and complexity of the azide label.[1][2] Overnight incubation generally ensures complete conversion.

Step 4: Purification of Labeled Oligonucleotide

Unreacted dye and salts must be removed to ensure a high signal-to-noise ratio in downstream applications.[10] Double HPLC purification is often recommended for the highest purity products.[11]

Method A: Acetone Precipitation (for Oligonucleotides)

  • Add at least a 4-fold volume of cold acetone (e.g., ~600 µL) to the reaction mixture.[8]

  • Mix thoroughly and incubate at -20°C for at least 30 minutes.[8]

  • Centrifuge at 10,000-14,000 rpm for 10 minutes to pellet the oligonucleotide.[8]

  • Carefully discard the supernatant containing the unreacted dye.

  • Wash the pellet by adding 1 mL of fresh acetone, vortexing briefly, and centrifuging again for 10 minutes.[8]

  • Discard the supernatant and allow the pellet to air-dry to remove residual acetone.

  • Resuspend the purified, labeled oligonucleotide in a suitable buffer or nuclease-free water.

Method B: Purification by HPLC

For applications requiring very high purity, purification by High-Performance Liquid Chromatography (HPLC) is the preferred method.[11][]

  • Technique: Reverse-phase HPLC (RP-HPLC) can effectively separate the more hydrophobic dye-labeled oligonucleotide from the unlabeled, more hydrophilic oligonucleotide.

  • Procedure: The specific gradient and column will depend on the length and sequence of the oligonucleotide. A C18 column with a triethylammonium acetate/acetonitrile mobile phase gradient is commonly used. The labeled product is collected, and the solvent is removed using a vacuum concentrator.

Reaction Mechanism

The CuAAC reaction proceeds via a copper-catalyzed [3+2] cycloaddition between the terminal alkyne on the oligonucleotide and the azide group on the Cy5 dye, forming a stable triazole linkage.

G cluster_reaction CuAAC Reaction Oligo Alkyne-Modified Oligonucleotide Dye N₃-PEG-Cy5 (Azide Dye) Product Oligonucleotide-Triazole-PEG-Cy5 (Labeled Product) Oligo_box Oligo-C≡CH Catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate) Oligo_box->Catalyst Dye_box N₃-PEG-Cy5 Dye_box->Catalyst Product_box Labeled Oligonucleotide Catalyst->Product_box

Caption: Schematic of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Quantitative Data and Troubleshooting

Typical Reaction Parameters and Expected Outcomes
ParameterValue/RangeReference/Note
Oligonucleotide Scale20 - 200 µMTypical concentration range for efficient reaction.[4]
Azide-Dye Equivalents1.5 - 5 equivalents (relative to alkyne)Using a slight excess of the dye drives the reaction to completion.[1][2][4]
Reaction Time30 min - OvernightComplete conversion is often observed within 4 hours, but overnight incubation is common for convenience.[1][2]
TemperatureRoom Temperature (or 4°C to 45°C)The reaction is efficient at a wide range of temperatures.[3]
Expected Yield/EfficiencyNear quantitative conversion (>95%)CuAAC is highly efficient, often resulting in complete labeling of the alkyne-modified starting material.[1][2]
Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Low Labeling Efficiency 1. Oxidation of Cu(I) catalyst. 2. Degraded sodium ascorbate solution. 3. Insufficient degassing.1. Ensure the presence of a stabilizing ligand (TBTA). 2. Always use a freshly prepared sodium ascorbate solution. [4] 3. Thoroughly degas all solutions and the final reaction mixture with an inert gas.[9]
Oligonucleotide Degradation Copper-mediated oxidative damage to the DNA backbone.This is primarily caused by Cu(II) ions. Ensure a sufficient amount of reducing agent (ascorbate) and a stabilizing ligand (TBTA) are present to protect the oligonucleotide.[1][9]
Reaction turns yellow/brown Oxidation of ascorbic acid to dehydroascorbic acid.This indicates the reaction has likely failed due to excessive oxidation. Discard the reaction and restart, ensuring all reagents are fresh and degassing is performed properly.[9]
Difficulty Purifying Product Excess dye co-precipitates with the oligonucleotide.Perform multiple washes of the pellet after precipitation. For highest purity, use HPLC or other chromatographic methods like size-exclusion chromatography.[10][11]

References

Application Notes and Protocols for Bioconjugation using N-methyl-N'-(Azido-PEG2-C5)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-(Azido-PEG2-C5)-Cy5 is a versatile fluorescent labeling reagent that enables the covalent attachment of the cyanine (B1664457) 5 (Cy5) fluorophore to a wide range of biomolecules. This molecule features a terminal azide (B81097) group, which facilitates highly specific and efficient bioconjugation through "click chemistry" reactions. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for various applications in research, diagnostics, and drug development.

This document provides detailed application notes and protocols for the use of this compound in bioconjugation, including fluorescent labeling of proteins and oligonucleotides, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. This information is crucial for accurate preparation of stock solutions and for performing bioconjugation reactions.

PropertyValueReference
Molecular Weight 675.3 g/mol [1][2]
Excitation Maximum (λex) ~649 nm[3][4][5]
Emission Maximum (λem) ~667 nm[3][4][5]
Solubility Soluble in DMSO, DMF[3]
Reactive Group Azide (-N3)[2][6]
Storage Store at -20°C, protected from light[3]

Bioconjugation Techniques

This compound is primarily utilized in two types of bioorthogonal click chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice of reaction depends on the nature of the biomolecule and the experimental context, particularly the tolerance for a copper catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable triazole linkage between an azide (on the Cy5 reagent) and a terminal alkyne (on the biomolecule). This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for applications in living cells or where copper cytotoxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group on the Cy5 reagent.

Experimental Protocols

The following are detailed protocols for the fluorescent labeling of proteins and oligonucleotides using this compound.

Protocol 1: Labeling of Alkyne-Modified Proteins via CuAAC

This protocol describes the labeling of a protein that has been functionalized with a terminal alkyne group.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)

  • Sodium ascorbate (B8700270) solution (50 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water) - Optional but recommended copper ligand

  • Desalting column (e.g., PD-10) for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store any unused portion at -20°C.

    • Prepare fresh 50 mM sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add this compound stock solution to achieve a 5-10 molar excess relative to the protein.

    • If using, add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted Cy5 reagent and reaction components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions, identified by the characteristic blue color of the Cy5 dye.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm (for Cy5).

Protocol 2: Labeling of DBCO-Modified Oligonucleotides via SPAAC

This protocol outlines the copper-free labeling of an oligonucleotide functionalized with a DBCO group.

Materials:

  • DBCO-modified oligonucleotide in a suitable buffer (e.g., TE buffer, pH 7.5)

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol

  • Sodium acetate (B1210297) (3 M)

  • Nuclease-free water

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the DBCO-modified oligonucleotide in nuclease-free water to a concentration of 100-500 µM.

    • Add a 2-5 molar excess of the this compound stock solution to the oligonucleotide solution.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight, protected from light.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold absolute ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully remove the supernatant and wash the pellet with cold 70% ethanol.

    • Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

  • Characterization:

    • Confirm successful conjugation and assess purity using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

Application in PROTAC Development

This compound serves as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] Fluorescently labeled PROTACs are invaluable tools for studying their cellular uptake, distribution, and engagement with the target protein and E3 ligase.

The synthesis of a fluorescent PROTAC involves a convergent strategy where the this compound is conjugated to an alkyne- or DBCO-modified ligand for either the target protein or the E3 ligase via CuAAC or SPAAC, respectively. The resulting fluorescent linker-ligand is then coupled to the second ligand to complete the PROTAC structure.

Visualization of Experimental Workflows and Pathways

The following diagrams illustrate the key experimental workflows and the general mechanism of PROTAC action.

Bioconjugation_Workflows cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow Alkyne_Protein Alkyne-Modified Protein Mix_Reactants1 Mix Reactants Alkyne_Protein->Mix_Reactants1 Cy5_Azide1 This compound Cy5_Azide1->Mix_Reactants1 Add_Catalyst Add Cu(I) Catalyst (CuSO4 + NaAsc) Mix_Reactants1->Add_Catalyst Incubate1 Incubate Add_Catalyst->Incubate1 Purify1 Purify (Desalting Column) Incubate1->Purify1 Labeled_Protein Cy5-Labeled Protein Purify1->Labeled_Protein DBCO_Oligo DBCO-Modified Oligonucleotide Mix_Reactants2 Mix Reactants DBCO_Oligo->Mix_Reactants2 Cy5_Azide2 This compound Cy5_Azide2->Mix_Reactants2 Incubate2 Incubate Mix_Reactants2->Incubate2 Purify2 Purify (Ethanol Precipitation) Incubate2->Purify2 Labeled_Oligo Cy5-Labeled Oligonucleotide Purify2->Labeled_Oligo

Caption: Experimental workflows for CuAAC and SPAAC bioconjugation.

PROTAC_Mechanism cluster_info Logical Flow PROTAC Fluorescent PROTAC (with Cy5 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a fluorescently labeled PROTAC.

Applications in Studying Signaling Pathways

While this compound is not a direct probe for a specific signaling pathway, it is a powerful tool for visualizing and tracking proteins that are components of these pathways. By labeling a protein of interest (e.g., a receptor, kinase, or transcription factor) with Cy5, researchers can use techniques such as fluorescence microscopy and flow cytometry to study:

  • Protein localization and trafficking: Visualize the cellular location of the protein and its movement in response to stimuli.

  • Protein-protein interactions: In conjunction with other fluorescently labeled proteins, FRET (Förster Resonance Energy Transfer) studies can be performed to investigate interactions.

  • Receptor internalization: Track the internalization of cell-surface receptors upon ligand binding.[8]

The general workflow for studying a signaling pathway protein using this reagent is as follows:

Signaling_Pathway_Study Modify_Protein Introduce Alkyne/DBCO into Protein of Interest Label_Protein Label with This compound Modify_Protein->Label_Protein Introduce_To_Cells Introduce Labeled Protein into Cells Label_Protein->Introduce_To_Cells Stimulate_Pathway Stimulate Signaling Pathway Introduce_To_Cells->Stimulate_Pathway Image_Analysis Fluorescence Microscopy or Flow Cytometry Stimulate_Pathway->Image_Analysis Data_Interpretation Analyze Protein Behavior Image_Analysis->Data_Interpretation

Caption: Workflow for studying a signaling pathway protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inefficient click reaction- Insufficient molar excess of Cy5 reagent- Degradation of protein/oligonucleotide- Ensure all reagents are fresh, especially sodium ascorbate.- Increase the molar excess of the Cy5 reagent.- Optimize reaction time and temperature.- Confirm the presence of the alkyne/DBCO group on the biomolecule.
High Background/Non-specific Labeling - Inadequate purification- Aggregation of the labeled biomolecule- Use a desalting column with the appropriate molecular weight cutoff.- Perform a second round of purification if necessary.- Include a mild non-ionic detergent in the storage buffer to prevent aggregation.
Precipitation during Reaction - Low solubility of the biomolecule or Cy5 reagent in the reaction buffer- Perform the reaction in a larger volume.- Add a small percentage of a co-solvent like DMSO (ensure protein stability).

Conclusion

This compound is a highly effective and versatile reagent for the fluorescent labeling of biomolecules. Its azide functionality allows for robust and specific conjugation via click chemistry, enabling a wide range of applications from basic research to the development of targeted therapeutics like PROTACs. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this powerful tool in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-methyl-N'-(Azido-PEG2-C5)-Cy5 Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyl-N'-(Azido-PEG2-C5)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its labeling mechanism?

This compound is a fluorescent labeling reagent that contains a Cy5 fluorophore, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[1][2][3][4][5][6][7] Unlike NHS-ester based dyes that react with primary amines, this reagent is designed for "click chemistry."[8][9][10][11][12] Labeling is achieved through a highly specific and efficient reaction between the azide group on the dye and a compatible functional group on your target molecule.[13][14]

There are two primary click chemistry reactions for which this dye is suitable:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of the Cy5 dye and a terminal alkyne on your target molecule in the presence of a copper(I) catalyst.[8][10][13][14]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction between the azide group of the Cy5 dye and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on your target molecule.[1][8][12][15]

Q2: What are the advantages of using a PEGylated dye like this compound?

The PEG2 linker in this dye offers several advantages:

  • Increased Solubility: The hydrophilic PEG spacer enhances the water solubility of the Cy5 dye, which can be beneficial when working with biomolecules in aqueous buffers.[7][11][16]

  • Reduced Steric Hindrance: The spacer arm can reduce the potential for steric hindrance between the dye and the target molecule, potentially improving labeling efficiency and preserving the biological activity of the labeled molecule.

  • Improved Biodistribution: In in-vivo applications, PEGylation can alter the biodistribution of the labeled molecule.[17]

Q3: How should I store and handle this compound?

Proper storage and handling are crucial to maintain the reactivity of the dye.

  • Storage: Store the lyophilized powder at -20°C, protected from light and moisture.[11]

  • Stock Solutions: Prepare stock solutions in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11] After reconstitution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q4: Which click chemistry method, CuAAC or SPAAC, should I choose?

The choice between CuAAC and SPAAC depends on your specific application and the nature of your target molecule.

  • CuAAC is generally faster and uses readily available terminal alkynes. However, the copper(I) catalyst can be cytotoxic, making it less suitable for live-cell labeling.[13][14] It can also potentially damage certain biomolecules.

  • SPAAC is a copper-free method, making it ideal for applications involving live cells or other biological systems where copper toxicity is a concern.[1][15] The trade-off is that strained alkynes like DBCO are typically larger and more expensive than terminal alkynes.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol provides a general guideline for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your alkyne-modified protein with the this compound stock solution. A molar excess of the dye (e.g., 5-10 fold) over the protein is recommended as a starting point.

    • Add the THPTA solution to the reaction mixture to a final concentration of 1-2 mM.

    • Add the CuSO4 solution to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. Gentle mixing during incubation can improve efficiency.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol provides a general guideline for labeling a DBCO-modified protein with this compound.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your DBCO-modified protein with the this compound stock solution. A molar excess of the dye (e.g., 3-5 fold) over the protein is a good starting point.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight, protected from light.[18] Gentle mixing is recommended.

  • Purification:

    • Purify the labeled protein from unreacted dye using a size-exclusion chromatography column.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Inefficient Click Reaction For CuAAC: - Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.- Degas your reaction buffer to remove oxygen, which can interfere with the copper catalyst.- Optimize the concentrations of copper and ligand.[19]For SPAAC: - Increase the incubation time or temperature (e.g., 37°C).[18][20]- Ensure your DBCO-modified protein is stable and the DBCO group is accessible.
Degraded Dye - Store the dye stock solution in single-use aliquots at -20°C to avoid freeze-thaw cycles.- Protect the dye from light during storage and experiments.
Incorrect Stoichiometry - Optimize the molar ratio of dye to your target molecule. A higher excess of dye may be necessary, but excessive amounts can lead to non-specific interactions.
Problem with Target Molecule - Confirm the presence and accessibility of the alkyne or DBCO group on your target molecule.
Protein Precipitation during Labeling Solvent-Induced Precipitation - Minimize the final concentration of DMSO or DMF in the reaction mixture (ideally <10%).
High Degree of Labeling - Reduce the molar excess of the Cy5 dye in the labeling reaction.
High Background Fluorescence after Purification Inefficient Purification - Use a size-exclusion resin with an appropriate molecular weight cutoff for your protein.- Perform a second purification step if necessary.
Non-specific Binding of Dye - For CuAAC, ensure all copper is removed during purification, as residual copper can sometimes promote non-specific interactions.- Consider adding a mild non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffers during purification.
Reduced Biological Activity of Labeled Molecule Modification of Critical Residues - If using a site-specific incorporation method for the alkyne or DBCO group, ensure it is not located at a functionally important site.
Steric Hindrance from the Dye - The PEG linker is designed to minimize this, but if problems persist, consider alternative labeling strategies or positions.

Visualizing the Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Prepare Alkyne-modified Protein Solution D Combine Protein and Dye A->D B Prepare this compound Stock Solution (DMSO) B->D C Prepare Catalyst Solutions (CuSO4, Sodium Ascorbate, Ligand) E Add Catalyst Components C->E D->E Mix F Incubate (RT, 1-4h) E->F G Size-Exclusion Chromatography F->G H Collect Labeled Protein G->H

Caption: Workflow for CuAAC Labeling.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Prepare DBCO-modified Protein Solution C Combine Protein and Dye A->C B Prepare this compound Stock Solution (DMSO) B->C D Incubate (RT or 4°C, 4-12h) C->D E Size-Exclusion Chromatography D->E F Collect Labeled Protein E->F

Caption: Workflow for SPAAC Labeling.

Troubleshooting_Tree Start Low Labeling Efficiency? Cause1 Inefficient Click Reaction? Start->Cause1 Yes Cause2 Degraded Dye? Start->Cause2 Yes Cause3 Incorrect Stoichiometry? Start->Cause3 Yes Solution1a Optimize CuAAC: - Fresh Ascorbate - Degas Buffer - Titrate Cu/Ligand Cause1->Solution1a Solution1b Optimize SPAAC: - Increase Incubation Time/Temp Cause1->Solution1b Solution2 Use Fresh Dye Aliquot Protect from Light Cause2->Solution2 Solution3 Optimize Dye:Protein Ratio Cause3->Solution3

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Reducing Non-specific Binding of N-methyl-N'-(Azido-PEG2-C5)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of N-methyl-N'-(Azido-PEG2-C5)-Cy5 and other cyanine (B1664457) dye conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent probe that contains a Cy5 dye, a popular far-red fluorophore, attached to a molecule of interest via a polyethylene (B3416737) glycol (PEG) linker. The azide (B81097) group allows for its conjugation to other molecules through "click chemistry." Its primary applications are in fluorescence microscopy, flow cytometry, and other fluorescence-based assays where visualization of a specific target is required.

Q2: What causes non-specific binding of this probe?

Non-specific binding of fluorescent probes, including those with Cy5, can arise from several factors:

  • Hydrophobic Interactions: The cyanine dye (Cy5) itself can be hydrophobic and may bind to hydrophobic regions of proteins and lipids.

  • Electrostatic Interactions: Charged portions of the probe can interact with oppositely charged molecules on the cell surface or intracellularly.

  • Fc Receptor Binding: In certain cell types, like macrophages and monocytes, the Cy5 dye can bind to Fc receptors, leading to high background signal.

  • Probe Aggregation: At high concentrations, the probe may form aggregates that can bind non-specifically to cellular structures.

  • Inadequate Blocking: Failure to block non-specific binding sites on the cells or tissue.

  • Insufficient Washing: Unbound probe that is not adequately washed away will contribute to background fluorescence.

Q3: How does the PEG linker in this compound help with non-specific binding?

The polyethylene glycol (PEG) linker is hydrophilic and creates a "hydrated cloud" around the conjugated molecule. This can help to shield the hydrophobic Cy5 dye and reduce non-specific interactions with cellular components, thereby improving the signal-to-noise ratio. However, it may not completely eliminate non-specific binding, especially in cell types with a high propensity for it.

Q4: Can the fixation method affect non-specific binding?

Yes, the fixation method can influence background fluorescence. Aldehyde-based fixatives like paraformaldehyde can increase autofluorescence, which can be mistaken for non-specific binding.[1] It is important to optimize fixation time and concentration to minimize this effect.[1]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and reducing non-specific binding of your this compound probe.

High Background Fluorescence

Problem: The entire field of view, including areas without the target of interest, shows a high level of fluorescence, making it difficult to distinguish the specific signal.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Excessive Probe Concentration Perform a titration experiment to determine the optimal concentration of the probe. Start with a lower concentration than initially used and incrementally increase it to find the best signal-to-noise ratio.[2]
Inadequate Blocking Use an appropriate blocking buffer to saturate non-specific binding sites before adding the probe. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody (if applicable), and specialized commercial blockers for cyanine dyes.[1][3]
Insufficient Washing Increase the number and/or duration of washing steps after probe incubation to remove all unbound molecules. Using a wash buffer with a mild detergent like Tween-20 can also be beneficial.
Cellular Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If high, consider using a different fixation method or a commercial autofluorescence quenching reagent.[2]
Probe Aggregation Prepare fresh dilutions of the probe before each experiment. Briefly vortex or sonicate the diluted probe to ensure it is fully dissolved.
Speckled or Punctate Staining

Problem: The fluorescence signal appears as bright, irregular speckles rather than being localized to the target.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Probe Aggregation This is a primary cause of speckled staining. Ensure the probe is fully dissolved in the dilution buffer. Consider a brief centrifugation of the diluted probe solution before adding it to the sample to pellet any aggregates.
Precipitates in Buffers Ensure all buffers are freshly prepared and filtered to remove any precipitates that the probe could non-specifically bind to.
Cellular Debris Ensure cell cultures are healthy and free of excessive dead cells or debris, as these can be "sticky" and bind the probe non-specifically.

Data Presentation: Comparison of Blocking Agents

Blocking Agent Typical Concentration Relative Background Reduction Efficiency Key Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS/TBSModerateA good general-purpose blocking agent. Ensure it is IgG-free if using secondary antibodies that might cross-react.[4]
Normal Goat Serum (NGS) 5-10% (v/v) in PBS/TBSHighVery effective, especially when the secondary antibody is raised in goat. Contains a mixture of proteins that block a wide range of non-specific sites.[5]
Casein/Non-fat Dry Milk 1-5% (w/v) in PBS/TBSHighEffective and inexpensive. However, it may contain phosphoproteins and biotin, which can interfere with certain assays.[6]
Commercial Cy5 Blocking Buffer Varies by manufacturerVery HighSpecifically formulated to reduce non-specific binding of cyanine dyes to cell types like monocytes and macrophages.[1]

Note: The relative efficiency is a qualitative representation based on literature. Actual performance may vary depending on the specific application and cell type.

Experimental Protocols

Detailed Protocol for Immunofluorescent Staining of Cultured Cells to Reduce Non-specific Binding of a Cy5-conjugated Probe

This protocol provides a step-by-step guide for staining adherent cells grown on coverslips, with a focus on minimizing non-specific binding.

Materials:

  • Cells grown on sterile glass coverslips in a culture dish

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) and 1% BSA in PBS

  • Primary Antibody (if performing indirect immunofluorescence) diluted in Blocking Buffer

  • This compound conjugated secondary antibody (or primary conjugate) diluted in Blocking Buffer

  • Wash Buffer: 0.05% Tween-20 in PBS

  • Antifade Mounting Medium

  • Microscope slides

Procedure:

  • Cell Culture: Culture cells on coverslips to the desired confluency (typically 60-80%).[7]

  • Washing: Gently aspirate the culture medium and wash the cells twice with warm PBS.

  • Fixation: Add the Fixation Buffer to the coverslips and incubate for 15 minutes at room temperature.[7]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[7]

  • Permeabilization (for intracellular targets): If your target is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. For membrane-bound targets, this step can be skipped.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber. This step is crucial for minimizing non-specific binding.[1]

  • Primary Antibody Incubation (for indirect staining): Dilute the primary antibody to its optimal concentration in Blocking Buffer. Aspirate the blocking buffer from the coverslips and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with Wash Buffer for 5 minutes each.

  • Cy5-Conjugate Incubation: Dilute the this compound conjugated antibody (primary or secondary) to its optimal concentration in Blocking Buffer. Protect the solution from light. Add the diluted conjugate to the coverslips and incubate for 1 hour at room temperature in a dark, humidified chamber.

  • Final Washes: Wash the cells three times with Wash Buffer for 5 minutes each, followed by a final wash with PBS. It is critical to perform these washes thoroughly to remove any unbound fluorescent probe.

  • Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate excitation and emission filters for Cy5 (typically around 650 nm excitation and 670 nm emission).

Visualizations

Non_Specific_Binding_Causes cluster_Probe Probe-Related Factors cluster_Interactions Molecular Interactions cluster_Protocol Protocol-Related Factors NSB Non-Specific Binding of Cy5 Probe Probe_Conc High Probe Concentration Probe_Conc->NSB Aggregation Probe Aggregation Aggregation->NSB Hydrophobic Hydrophobic Interactions (Cy5 Dye) Hydrophobic->NSB Electrostatic Electrostatic Interactions Electrostatic->NSB Fc_Receptor Fc Receptor Binding (Monocytes/Macrophages) Fc_Receptor->NSB Blocking Inadequate Blocking Blocking->NSB Washing Insufficient Washing Washing->NSB Fixation Fixation Artifacts (Autofluorescence) Fixation->NSB

Caption: Factors contributing to non-specific binding of Cy5 probes.

Troubleshooting_Workflow Start High Background Observed Check_Controls Review Controls: - Unstained Sample - No Primary Antibody Start->Check_Controls Autofluorescence High Autofluorescence? Check_Controls->Autofluorescence Controls OK Optimize_Fixation Optimize Fixation (Time, Concentration) Use Quenching Agent Autofluorescence->Optimize_Fixation Yes Titrate_Probe Titrate Probe Concentration Autofluorescence->Titrate_Probe No Optimize_Fixation->Titrate_Probe Optimize_Blocking Optimize Blocking (Agent, Time, Conc.) Titrate_Probe->Optimize_Blocking Improve_Washing Improve Washing (Duration, # of washes, Detergent) Optimize_Blocking->Improve_Washing End_Good Improved Signal-to-Noise Improve_Washing->End_Good Issue Resolved End_Bad Problem Persists: Consult Further Improve_Washing->End_Bad Issue Not Resolved

References

photostability issues with N-methyl-N'-(Azido-PEG2-C5)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the photostability of N-methyl-N'-(Azido-PEG2-C5)-Cy5. The information is tailored for researchers, scientists, and drug development professionals utilizing this fluorescent molecule in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent labeling reagent. It contains a Cy5 dye, which is a bright fluorophore in the far-red region of the spectrum (excitation/emission maxima around 649/667 nm).[1] The molecule also features a polyethylene (B3416737) glycol (PEG) linker to increase hydrophilicity and an azide (B81097) group for "click chemistry" conjugation to other molecules.[1][2] Its primary use is in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), for applications in fluorescence imaging and bioassays.[2]

Q2: I am observing a rapid decrease in the fluorescence signal from my sample. What is causing this?

The rapid loss of fluorescence is most likely due to photobleaching.[3] Photobleaching is the irreversible photochemical destruction of a fluorophore. Cyanine (B1664457) dyes like Cy5 are susceptible to this phenomenon, particularly under intense or prolonged light exposure.[4][5]

Q3: What is the underlying mechanism of Cy5 photobleaching?

The primary pathway for Cy5 photobleaching involves the transition of the excited dye to a long-lived, highly reactive triplet state.[6] This triplet state molecule can then react with molecular oxygen to generate damaging reactive oxygen species (ROS), such as singlet oxygen.[6][7] These ROS can chemically degrade the Cy5 fluorophore, rendering it non-fluorescent.[6]

Q4: How can I minimize photobleaching of this compound in my experiments?

A multi-pronged approach is recommended:

  • Optimize Imaging Conditions: Use the lowest possible excitation laser power and the shortest exposure times that still provide an adequate signal-to-noise ratio.[6]

  • Utilize Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your imaging buffer or mounting medium.[3] These reagents work by quenching the triplet state and scavenging ROS.[6]

  • Control the Chemical Environment: Oxygen scavenging systems (e.g., glucose oxidase/catalase) can be added to the imaging buffer to reduce the concentration of dissolved oxygen.[6] Maintaining a slightly basic pH (around 7.5) can also enhance the photostability of cyanine dyes.[3]

  • Consider Photostable Alternatives: For demanding applications requiring very high photostability, consider alternative fluorophores in the same spectral range, such as Alexa Fluor 647, which is known for its enhanced brightness and resistance to photobleaching.[3]

Q5: What are triplet state quenchers and how do they improve Cy5 photostability?

Triplet state quenchers (TSQs) are molecules that can accept energy from the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen to produce ROS.[4][6] Common TSQs include cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox (a vitamin E analog).[8][9][10] Direct conjugation of these quenchers to Cy5 has been shown to dramatically enhance photostability.[8][9]

Troubleshooting Guide

Problem: Rapid loss of fluorescence signal during imaging.

Possible Cause Suggested Solution Detailed Protocol/Action
Photobleaching Reduce excitation intensity and exposure time.Decrease the laser power to the minimum level required for detection. Use the shortest possible camera exposure time.[6]
Use an antifade reagent.Add a commercially available antifade mounting medium (e.g., ProLong™ Gold) or prepare a custom antifade solution containing a triplet state quencher and an oxygen scavenging system.[3][6]
Optimize the imaging buffer.Prepare a buffer with an oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase). Ensure the pH is maintained around 7.5.[3][6]
Low Signal-to-Noise Ratio Increase labeling density (with caution).Perform a titration to determine the optimal dye-to-biomolecule ratio. Over-labeling can lead to self-quenching.[3]
Reduce background fluorescence.Use high-quality, clean coverslips and slides. Ensure all buffers are freshly prepared and filtered.[3]
Sample Preparation Issues Improper mounting.Ensure the sample is properly sealed to prevent evaporation and the ingress of oxygen. Avoid air bubbles in the mounting medium.[3]

Quantitative Data on Photostability Enhancement

The following table summarizes the reported improvement in Cy5 photostability upon the addition or conjugation of triplet state quenchers.

Photostabilizing Agent Method of Application Fold Increase in Photostability (τon) Reference
Cyclooctatetraene (COT)1 mM in solution5-12x[8]
4-Nitrobenzyl alcohol (NBA)1 mM in solution5-12x[8]
Trolox1 mM in solution5-12x[8]
Cyclooctatetraene (COT)Direct conjugation to Cy5Substantially greater than solution addition[8]

Experimental Protocols

Protocol 1: Quantification of Photobleaching Rate

  • Sample Preparation: Immobilize the this compound labeled biomolecule on a clean glass coverslip.

  • Microscope Setup: Use a fluorescence microscope equipped with a laser for Cy5 excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter. Set the laser power to a constant and relevant level.

  • Image Acquisition: Acquire a time-lapse series of images of the same field of view with a constant exposure time and frame rate.

  • Data Analysis: Measure the fluorescence intensity of individual molecules or regions of interest over time. Fit the decay of the fluorescence intensity to an exponential function to determine the photobleaching lifetime (τ).

Visualizations

Troubleshooting_Workflow Troubleshooting Photostability Issues Start Start: Rapid Signal Loss Observed Check_Imaging Review Imaging Parameters Start->Check_Imaging Optimize_Imaging Reduce Laser Power & Exposure Time Check_Imaging->Optimize_Imaging High intensity? Check_Buffer Examine Imaging Buffer Optimize_Imaging->Check_Buffer Problem_Solved Problem Resolved Optimize_Imaging->Problem_Solved Improvement? Add_Antifade Incorporate Antifade Reagents (e.g., COT, Trolox) Check_Buffer->Add_Antifade No antifade? Use_O2_Scavenger Add Oxygen Scavenging System Add_Antifade->Use_O2_Scavenger Add_Antifade->Problem_Solved Improvement? Check_Alternatives Consider Alternative Dyes Use_O2_Scavenger->Check_Alternatives Use_O2_Scavenger->Problem_Solved Improvement? Select_Alternative Switch to a More Photostable Dye (e.g., Alexa Fluor 647) Check_Alternatives->Select_Alternative Severe photobleaching persists? Select_Alternative->Problem_Solved

References

improving signal-to-noise ratio with N-methyl-N'-(Azido-PEG2-C5)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyl-N'-(Azido-PEG2-C5)-Cy5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and improving the signal-to-noise ratio (SNR) when utilizing this versatile fluorescent probe.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on solutions to improve the signal-to-noise ratio.

Issue 1: High Background or Non-Specific Staining

A high background can obscure your specific signal, leading to a poor signal-to-noise ratio.

  • Question: Why is my background signal so high when using this compound? Answer: High background fluorescence can originate from several sources. The concentration of your Cy5-azide conjugate may be too high, causing non-specific binding.[1][2] Insufficient washing after the staining or click chemistry reaction can leave unbound probe in the sample.[2] Another significant factor, particularly in tissue samples, is endogenous autofluorescence.[2] While using far-red dyes like Cy5 helps minimize autofluorescence compared to dyes with shorter wavelengths, it can still be a contributing factor.[3] Finally, the purity of the conjugate is crucial; unconjugated, free dye can bind non-specifically to various cellular components.[2]

  • Question: How can I reduce high background fluorescence? Answer: To mitigate high background, consider the following steps:

    • Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of this compound that provides a strong specific signal with minimal background.[2]

    • Increase Wash Steps: Enhance the duration or number of wash steps with an appropriate buffer (e.g., PBS with a mild detergent like Tween-20) to effectively remove unbound probe.[2]

    • Use a Blocking Buffer: Employ an effective blocking buffer, such as Bovine Serum Albumin (BSA) or serum from the same species as your secondary antibody (if applicable), to prevent non-specific binding.[2]

    • Control for Autofluorescence: Always include an unstained control sample to measure the inherent autofluorescence of your cells or tissue.[2]

    • Verify Conjugate Purity: If you are performing your own conjugations, ensure that all free, unconjugated Cy5 dye has been removed using a suitable purification method like column chromatography.[2]

Issue 2: Weak or No Specific Signal

A faint signal can be challenging to differentiate from background noise, resulting in a low signal-to-noise ratio.

  • Question: What are the potential reasons for a weak or absent signal? Answer: Several factors can lead to a weak signal. The concentration of your target molecule may be low, or the this compound may not have efficiently reacted with its target. In the context of click chemistry, inefficient reaction conditions can be a major cause. Additionally, improper storage of the Cy5 probe can lead to degradation and reduced fluorescence. Photobleaching, caused by excessive exposure to excitation light, can also significantly diminish the signal.[3]

  • Question: How can I enhance a weak signal? Answer: To boost your signal, try the following:

    • Optimize Reaction Conditions: For click chemistry applications, ensure optimal concentrations of the catalyst (e.g., copper(I)) and reducing agent (e.g., sodium ascorbate), and that the reaction is performed under an inert atmosphere to prevent catalyst oxidation.[4][5]

    • Check Probe Integrity: Verify the integrity of your this compound stock solution. Storing the compound in a dry, dark environment at the recommended temperature is crucial.

    • Use Antifade Reagents: Incorporate an antifade mounting medium to minimize photobleaching during imaging.[3]

    • Optimize Imaging Settings: Ensure you are using the correct laser line (e.g., 633 nm or 647 nm) for excitation and an appropriate emission filter for Cy5.[2][3] Note that far-red fluorescence is not visible to the human eye and requires a sensitive camera for detection.[2]

Frequently Asked Questions (FAQs)

  • Question: What is this compound and what are its primary applications? Answer: this compound is a fluorescent probe that combines a Cy5 fluorophore with an azide (B81097) group through a polyethylene (B3416737) glycol (PEG) linker.[6][7][8] Its primary applications are in "click chemistry" reactions, where the azide group can specifically react with an alkyne-modified molecule for fluorescent labeling.[9] It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][10] The PEG linker enhances its solubility in aqueous solutions.[7][8]

  • Question: What are the excitation and emission maxima for this compound? Answer: The approximate excitation maximum is 649 nm, and the emission maximum is 667 nm.[7][8]

  • Question: How should I store this compound? Answer: It is recommended to store the compound at -20°C, protected from light and moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation.[2]

  • Question: Can I use this compound for immunofluorescence? Answer: While this specific molecule is designed for click chemistry, Cy5 dyes are commonly used in immunofluorescence.[3] You could potentially use this probe in a two-step process where a primary or secondary antibody is first modified with an alkyne group, followed by a click reaction with this compound.

Data Presentation

Table 1: Troubleshooting Summary for Improving Signal-to-Noise Ratio

Problem Potential Cause Recommended Solution
High Background Excessive probe concentrationTitrate to find the optimal lower concentration.[2]
Insufficient washingIncrease the number and/or duration of wash steps.[2]
Non-specific bindingUse an appropriate blocking buffer (e.g., BSA, serum).[2]
AutofluorescenceImage an unstained control to determine the baseline.[2]
Weak Signal Inefficient click chemistry reactionOptimize catalyst and reducing agent concentrations.[4]
Probe degradationEnsure proper storage conditions and use fresh solutions.
PhotobleachingUse an antifade mounting medium and minimize light exposure.[3]
Incorrect imaging settingsVerify the correct excitation and emission filters for Cy5.[3]

Table 2: Recommended Reagent Concentrations for Copper-Catalyzed Click Chemistry (CuAAC)

Reagent Stock Solution Concentration Final Concentration
Alkyne-modified BiomoleculeVaries20 - 200 µM
This compound10 mM in DMSO1.5 x [Alkyne-biomolecule]
Copper(II) Sulfate (CuSO₄)20 mM in water1 mM
THPTA (ligand)100 mM in water5 mM
Sodium Ascorbate (B8700270)300 mM in water (prepare fresh)15 mM

Experimental Protocols

Protocol 1: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol provides a starting point for labeling an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (20 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)

  • Sodium Ascorbate (300 mM stock in water, freshly prepared)

  • Phosphate Buffered Saline (PBS)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • 50 µL of your alkyne-modified protein lysate (1-5 mg/mL) or purified biomolecule solution.

    • 90 µL of PBS buffer.

    • An appropriate volume of 10 mM this compound stock solution to achieve the desired final concentration (e.g., 20 µM).

  • Add 10 µL of 100 mM THPTA solution and vortex briefly to mix.

  • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly to mix.

  • To initiate the click reaction, add 10 µL of 300 mM sodium ascorbate solution and vortex briefly.

  • Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • The labeled biomolecule is now ready for downstream applications, which may include purification to remove excess reagents.

Protocol 2: Immunofluorescence Staining using a Click Chemistry Approach

This protocol outlines a two-step method for immunofluorescence where a secondary antibody is first labeled with an alkyne and then visualized using this compound.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Alkyne-modified secondary antibody

  • Click chemistry reaction cocktail (as described in Protocol 1)

  • Antifade mounting medium

Procedure:

  • Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding sites with blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the alkyne-modified secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

  • Click Reaction: Prepare the click chemistry reaction cocktail as described in Protocol 1. Incubate the cells with the cocktail for 30 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for Cy5.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_imaging Imaging Fixation Cell/Tissue Fixation Permeabilization Permeabilization Fixation->Permeabilization Wash Blocking Blocking Permeabilization->Blocking Wash PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb_Alkyne Alkyne-Secondary Ab Incubation PrimaryAb->SecondaryAb_Alkyne Wash ClickReaction Click Reaction with Cy5-Azide SecondaryAb_Alkyne->ClickReaction Wash Washing Washing Steps ClickReaction->Washing Mounting Mounting with Antifade Washing->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: Workflow for immunofluorescence using a click chemistry approach.

troubleshooting_logic cluster_bg_solutions High Background Solutions cluster_signal_solutions Weak Signal Solutions Start Poor Signal-to-Noise Ratio HighBg High Background? Start->HighBg WeakSignal Weak Signal? Start->WeakSignal HighBg->WeakSignal No Opt_Conc Optimize Probe Concentration HighBg->Opt_Conc Yes Inc_Wash Increase Washing HighBg->Inc_Wash Yes Use_Block Use Blocking Buffer HighBg->Use_Block Yes Opt_React Optimize Click Reaction WeakSignal->Opt_React Yes Check_Probe Check Probe Integrity WeakSignal->Check_Probe Yes Use_Antifade Use Antifade Reagent WeakSignal->Use_Antifade Yes

Caption: Troubleshooting logic for improving signal-to-noise ratio.

References

N-methyl-N'-(Azido-PEG2-C5)-Cy5 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-methyl-N'-(Azido-PEG2-C5)-Cy5. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye-linker conjugate. It features a Cy5 fluorophore for detection in the far-red spectrum, a PEG2 spacer to enhance hydrophilicity, and a terminal azide (B81097) group for bio-conjugation via "click chemistry" reactions.[1][2][3] Its primary applications include fluorescent labeling of biomolecules, in vivo imaging, and the development of targeted drug delivery systems.

Q2: What are the solubility characteristics of this compound?

This compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[4] However, it has low solubility in aqueous solutions, including water and biological buffers like PBS.[4] The inclusion of a hydrophilic PEG spacer is intended to improve its solubility in aqueous media compared to non-PEGylated Cy5 dyes.[1][2][3][4]

Q3: Why does the PEG spacer not make the compound fully water-soluble?

While the PEG spacer enhances hydrophilicity, the large, hydrophobic Cy5 core structure still dominates the molecule's overall low aqueous solubility. The short PEG2 chain provides limited improvement compared to longer PEG chains or the addition of charged groups like sulfonates.

Q4: What is the best way to prepare a working solution of this compound in an aqueous buffer?

The recommended method is to first prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO. This stock solution can then be diluted into your aqueous buffer to the desired final concentration. It is crucial to add the DMSO stock to the aqueous buffer slowly and with gentle mixing to prevent precipitation.

Q5: What are the signs of solubility problems or aggregation?

Signs of solubility issues include the formation of visible precipitates, a cloudy or hazy appearance in the solution, and a decrease in fluorescence intensity. Aggregation can lead to quenching of the fluorescent signal and inaccurate quantification.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound.

Issue 1: The compound will not dissolve in my aqueous buffer.
  • Cause: Direct dissolution in aqueous buffers is often unsuccessful due to the compound's low water solubility.

  • Solution: Prepare a concentrated stock solution in anhydrous DMSO (e.g., 1-10 mg/mL). Then, slowly add small aliquots of the stock solution to your aqueous buffer with gentle vortexing or stirring. Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <1%).

Issue 2: My solution is cloudy or has visible particles after dilution.
  • Cause: The compound may be precipitating out of the aqueous solution upon dilution from the organic stock. This can happen if the final concentration in the aqueous buffer is too high or if the dilution is done too quickly.

  • Solution:

    • Try diluting to a lower final concentration.

    • Add the DMSO stock to the aqueous buffer very slowly while continuously mixing.

    • Consider a brief sonication of the final solution to aid in dissolving any small precipitates.

    • If the problem persists, you may need to increase the percentage of co-solvent (DMSO) in your final working solution, if your experiment allows.

Issue 3: The fluorescence intensity of my labeled conjugate is lower than expected.
  • Cause: This could be due to aggregation of the dye on your biomolecule, which leads to fluorescence quenching. Poor water solubility is a common cause of aggregation.

  • Solution:

    • Ensure that your labeling reaction is performed in a buffer that minimizes dye aggregation. This may involve optimizing the pH or adding a small percentage of an organic co-solvent.

    • Purify your labeled conjugate thoroughly to remove any free, aggregated dye.

    • Consider using a sulfonated version of the Cy5 dye if aggregation remains a persistent issue, as these are more water-soluble.[5][6][]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C38H51ClN6O3[1]
Molecular Weight ~675.32 g/mol [1]
Excitation Maximum (λex) ~649 nm[4]
Emission Maximum (λem) ~667 nm[4]
Solubility in Organic Solvents Soluble in DMSO, DMF, DCM[4]
Solubility in Aqueous Solutions Low solubility[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Briefly centrifuge the vial to ensure all the solid is at the bottom.

    • Based on the molecular weight of ~675.32 g/mol , calculate the volume of DMSO needed to achieve a 10 mM concentration. For 1 mg of the compound, this would be approximately 148 µL of DMSO.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly until all the solid is dissolved. This may take a few minutes.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Protocol 2: Preparation of a 10 µM Working Solution in PBS
  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Vortex mixer

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of PBS.

    • It is critical to add the DMSO stock to the PBS slowly and with immediate, gentle vortexing to ensure rapid dispersion and prevent precipitation.

    • Visually inspect the solution for any signs of cloudiness or precipitation. If observed, refer to the troubleshooting guide.

    • Use the freshly prepared working solution in your experiment immediately for best results.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Experimental Application solid_dye Solid Dye dissolve Dissolve in Anhydrous DMSO solid_dye->dissolve Add DMSO stock_solution 10 mM Stock Solution dissolve->stock_solution dilute Dilute in Aqueous Buffer (e.g., PBS) stock_solution->dilute Slowly add & mix working_solution Final Working Solution (e.g., 10 µM) dilute->working_solution experiment Use in Experiment working_solution->experiment

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_check1 Initial Checks cluster_solution1 Primary Solutions cluster_advanced Advanced Solutions start Problem: Compound not dissolving or precipitating check_solvent Using aqueous buffer directly? start->check_solvent check_concentration Final concentration too high? check_solvent->check_concentration No use_dmso_stock Prepare concentrated stock in anhydrous DMSO first check_solvent->use_dmso_stock Yes lower_concentration Reduce final working concentration check_concentration->lower_concentration Yes slow_dilution Add DMSO stock slowly with continuous mixing check_concentration->slow_dilution No use_dmso_stock->slow_dilution lower_concentration->slow_dilution sonicate Briefly sonicate final solution slow_dilution->sonicate increase_cosolvent Increase co-solvent % (if experiment allows) sonicate->increase_cosolvent

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: N-methyl-N'-(Azido-PEG2-C5)-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the aggregation of N-methyl-N'-(Azido-PEG2-C5)-Cy5 and its biomolecular conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound is a fluorescent labeling reagent. It consists of a Cy5 dye, a PEG linker, and an azide (B81097) group for "click chemistry" conjugation.[1][2] The primary cause of aggregation is the Cy5 dye itself. Cy5 is a large, hydrophobic, and planar molecule that exhibits a strong tendency for self-association in aqueous solutions through π-π stacking interactions.[3][4] This process forms non-fluorescent dimers and higher-order aggregates, often called H-aggregates, which can lead to precipitation and a loss of signal.[5][6] While the hydrophilic PEG spacer is included to improve water solubility, aggregation can still occur, especially at high concentrations or after conjugation to a biomolecule.[1][2]

Q2: How can I detect if my Cy5 conjugate has aggregated?

A2: Aggregation can be identified through several methods:

  • Visual Inspection: The most obvious sign is the appearance of turbidity, cloudiness, or visible precipitate in your solution.[3]

  • UV-Vis Spectroscopy: This is a definitive method. The formation of H-aggregates is characterized by a significant decrease in the main Cy5 monomer absorption peak (~650 nm) and the appearance of a new, blue-shifted shoulder or peak around 590-600 nm.[3]

  • Fluorescence Spectroscopy: Since H-aggregates are typically non-fluorescent, aggregation will lead to significant quenching (a decrease) of the expected fluorescence emission (~667 nm).[5]

  • Size Exclusion Chromatography (SEC-HPLC): Aggregated species are larger than the monomeric conjugate and will therefore elute earlier from the column.[4]

Q3: I am using the azide conjugate for a click chemistry reaction. Can aggregation occur during the labeling process?

A3: Yes, aggregation can occur during the conjugation reaction. This may happen if the dye reagent is not fully dissolved before being added to the reaction mixture or if localized high concentrations form.[7] It is crucial to ensure all components are fully solubilized in appropriate solvents. For the this compound reagent, this often involves creating a stock solution in an organic solvent like DMSO.[6][8]

Q4: Should I be concerned about freeze-thaw cycles causing aggregation?

A4: Yes, repeated freezing and thawing can induce or worsen aggregation of protein conjugates. It is highly recommended to store your final conjugate in small, single-use aliquots to minimize the number of freeze-thaw cycles.[9] If freezing is necessary, consider adding a cryoprotectant.

Troubleshooting Guide

Problem: Precipitate is visible after dissolving the dye or after conjugation.

This section provides a logical workflow to diagnose and resolve aggregation issues.

G cluster_solutions Recommended Solutions start Aggregation Observed (Precipitate / Cloudiness) check_uv Analyze Sample with UV-Vis Spectroscopy start->check_uv is_h_agg Blue-shifted peak (~600 nm) present? check_uv->is_h_agg solution_stock Issue with Stock Solution: 1. Re-dissolve in fresh, anhydrous DMSO. 2. Sonicate briefly. 3. Centrifuge to pellet insoluble particles. is_h_agg->solution_stock  No (Likely poor solubility) solution_buffer Optimize Buffer Conditions: 1. Add anti-aggregation agent (see Table 2). 2. Adjust pH away from pI of biomolecule. 3. Reduce ionic strength. is_h_agg->solution_buffer  Yes (H-Aggregates Confirmed) solution_conc Reduce Concentration: 1. Dilute sample before storage. 2. Concentrate only immediately before use. 3. Lower the Degree of Labeling (DOL)   in future conjugations. solution_purify Purification Issue: 1. Re-purify conjugate using SEC (e.g., G-25). 2. Ensure column is properly equilibrated. 3. Collect fractions corresponding to the monomer.

Caption: Troubleshooting workflow for aggregation issues.

Data & Experimental Protocols

Data Summary Tables

Table 1: Spectroscopic Indicators of this compound Aggregation

StateAbsorption Max (λabs)Key Spectroscopic ChangeFluorescence
Monomer ~649 nmSingle, sharp peakStrong (~667 nm)
H-Aggregate ~600 nmAppearance of a new, blue-shifted peak/shoulder and decrease in 649 nm peak[3]Quenched / Very Low[5]

Table 2: Common Anti-Aggregation Additives for Final Conjugate Buffer

Additive ClassExampleTypical ConcentrationMechanism of Action
Non-ionic Surfactant Polysorbate 20 (Tween-20)0.01 - 0.1% (v/v)Reduces non-specific hydrophobic interactions.
Polyol / Cryoprotectant Glycerol10 - 50% (v/v)Stabilizes protein structure, especially during freeze-thaw cycles.[3]
Sugar Trehalose50 - 200 mMActs as a protein stabilizer and osmolyte.
Amino Acid L-Arginine50 - 250 mMSuppresses protein-protein aggregation.[4]
Key Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound

This protocol describes how to properly dissolve and store the lyophilized dye to minimize premature aggregation.

  • Preparation: Before opening, bring the vial of lyophilized dye to room temperature to prevent moisture condensation.

  • Reconstitution: Add the appropriate volume of anhydrous, high-quality dimethyl sulfoxide (B87167) (DMSO) to the vial to create a concentrated stock solution (e.g., 10 mM).[8][10]

  • Dissolution: Mix thoroughly by vortexing for 1-2 minutes until all powder is completely dissolved. If needed, brief sonication in a water bath can aid dissolution.

  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in low-protein-binding tubes.

  • Storage: Store the aliquots protected from light at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles. A freshly prepared stock solution is recommended for best results.[9]

Protocol 2: General Workflow for Click Chemistry Labeling & Purification

This protocol outlines a general workflow for a copper-catalyzed click chemistry reaction (CuAAC) using the Cy5-azide reagent, with steps to minimize aggregation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification cluster_analysis Analysis prep_reagents 1. Reagent Preparation reaction 2. Conjugation Reaction add_biomol Combine Alkyne-Biomolecule, Buffer, and Cy5-Azide prep_reagents->add_biomol prep_dye Dissolve Cy5-Azide in DMSO (Protocol 1) prep_biomol Prepare Alkyne-Biomolecule in Amine-Free Buffer (e.g., PBS) prep_catalyst Prepare Catalyst Stocks (e.g., CuSO4, TBTA, Ascorbic Acid) purify 3. Purification initiate_rxn Initiate reaction by adding reducing agent (Ascorbic Acid) followed by Cu-TBTA catalyst add_biomol->initiate_rxn incubate Incubate 1-2 hours at RT, protected from light initiate_rxn->incubate sec_column Load reaction onto a Size Exclusion Column (e.g., Sephadex G-25) incubate->sec_column analysis 4. Analysis & Storage elute Elute with desired storage buffer (containing stabilizers if needed) sec_column->elute collect Collect colored fractions (labeled conjugate) elute->collect analyze Analyze via UV-Vis to determine DOL and check for aggregation collect->analyze store Store aliquots at -80°C, protected from light analyze->store

Caption: Experimental workflow for labeling and purification.

References

optimizing copper catalyst concentration for click chemistry with Cy5-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize copper-catalyzed click chemistry reactions with Cy5-azide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of copper catalyst for a Cy5-azide click reaction?

A1: The optimal copper concentration typically ranges between 50 µM and 100 µM.[1] For many bioconjugation applications, a final concentration of 50 µM to 250 µM CuSO₄ is effective.[2] It's important to note that for many catalyst systems, a threshold concentration of at least 50 µM copper is required to see significant reactivity.[2]

Q2: Why is a ligand necessary, and what is the recommended ligand-to-copper ratio?

A2: A ligand, such as the water-soluble THPTA, is crucial for stabilizing the catalytically active Cu(I) oxidation state, which prevents its oxidation to the inactive Cu(II) state and its disproportionation.[3][4] Ligands also accelerate the reaction rate.[5] A ligand-to-copper ratio of 5:1 is generally recommended to ensure the copper catalyst remains active and to protect biomolecules from oxidation.[1][2][6]

Q3: My click reaction yield is low or non-existent. What are the common causes?

A3: Low yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can stem from several factors:

  • Inactive Catalyst: The Cu(I) catalyst may have been oxidized. Ensure your sodium ascorbate (B8700270) reducing agent is prepared fresh, as brownish solutions indicate oxidation and loss of potency.[7][8]

  • Insufficient Catalyst: The reaction rate is dependent on the copper concentration, and reactivity may be minimal below 50 µM of copper.[2]

  • Incorrect Reagent Stoichiometry: While a 1:1 ratio of azide (B81097) to alkyne is common, using a slight excess (1.1 to 2-fold) of the less critical reagent can help drive the reaction to completion.[2][4]

  • Impure Reagents: The purity of the azide, alkyne, and solvents can significantly affect the outcome.[4]

  • Substrate Issues: Steric hindrance near the azide or alkyne functional groups can slow the reaction. Additionally, functional groups like thiols on your biomolecule can interact with and inhibit the copper catalyst.[4]

Q4: What is the correct order for adding reagents to the reaction mixture?

A4: To ensure optimal catalyst formation and prevent premature side reactions, it is recommended to first mix the CuSO₄ solution with the ligand (e.g., THPTA).[1][4] Add this copper-ligand complex to your solution containing the azide and alkyne substrates. The reaction should be initiated by adding a freshly prepared solution of sodium ascorbate last.[1][3]

Q5: I see a precipitate forming in my reaction. What could be the cause?

A5: Precipitate formation can be due to several factors. Poor solubility of one or both of your reactants (the azide or alkyne) in the chosen solvent is a common cause.[9] In some cases, certain alkynes can react directly with the copper(I) catalyst to form an insoluble complex.[10]

Q6: How can I prevent damage to my protein or biomolecule during the reaction?

A6: The combination of copper and sodium ascorbate can generate reactive oxygen species (ROS) that may damage sensitive biomolecules.[1] To mitigate this, you can add a scavenger like aminoguanidine (B1677879) (1-5 mM final concentration) to the reaction mixture.[1][2][3] Using a 5-fold excess of a copper-binding ligand also helps protect biomolecules by acting as a sacrificial reductant.[6]

Q7: How do I remove the unreacted Cy5-azide after the reaction is complete?

A7: It is critical to remove unconjugated "free" dye to avoid high background signals in downstream applications.[11] The most effective purification methods separate molecules based on size. Common techniques include spin columns (gel filtration), size-exclusion chromatography (SEC), and dialysis.[11] For labeled oligonucleotides, methods like denaturing PAGE or butanol extraction can also be effective.[12][13]

Quantitative Data for Reaction Optimization

The following table summarizes typical concentration ranges for key components in a Cy5-azide click chemistry reaction. These should be used as a starting point for your specific application.

ComponentStock ConcentrationFinal ConcentrationRole in ReactionSource
Copper (II) Sulfate (CuSO₄) 20 mM in H₂O50 µM - 250 µM (0.05 - 0.25 mM)Source of Cu(II) catalyst precursor[1][2][4]
Ligand (e.g., THPTA) 50 mM in H₂O250 µM - 1.25 mM (5:1 ratio to Cu)Stabilizes active Cu(I) state, accelerates reaction[1][2][4]
Sodium Ascorbate 100 mM in H₂O (Prepare Fresh)2.5 mM - 5 mMReducing agent (converts Cu(II) to Cu(I))[1][2][7]
Cy5-Azide 1-10 mM in DMSO or H₂O0.5 µM - 50 µMFluorescent labeling reagent[14]
Alkyne-modified Biomolecule VariesVaries (Typically 0.5-2x the Cy5-Azide conc.)Substrate for labeling[2]
Aminoguanidine (Optional) 100 mM in H₂O1 mM - 5 mMScavenger to prevent oxidative damage[1][2][3]

Experimental Protocols

General Protocol for Bioconjugation with Cy5-Azide

This protocol is a general starting point and may require optimization.

1. Preparation of Stock Solutions:

  • CuSO₄: Prepare a 20 mM stock solution in deionized water.[4]

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[4]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [4][7]

  • Azide/Alkyne: Dissolve your alkyne-containing biomolecule and Cy5-azide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) or solvent like DMSO to their desired stock concentrations.[4]

2. Reaction Setup:

  • In a microcentrifuge tube, combine your alkyne-containing biomolecule and Cy5-azide in buffer.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand for a final concentration of 500 µM.[1][2] Let this mixture stand for 1-2 minutes.

  • Add the copper/ligand premix to the tube containing the azide and alkyne.

  • (Optional) If using, add aminoguanidine to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

3. Incubation:

  • Gently mix the components.

  • Allow the reaction to proceed at room temperature, protected from light.

  • Reaction times can vary from 30 minutes to several hours, depending on the substrates and concentrations.[3][14]

4. Purification:

  • Once the reaction is complete, purify the Cy5-labeled product from excess dye and catalyst components using an appropriate method such as spin column chromatography or SEC.[11]

Visual Guides

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_end 3. Final Steps prep_cu CuSO₄ Stock premix Premix CuSO₄ + Ligand prep_cu->premix prep_ligand Ligand Stock (e.g., THPTA) prep_ligand->premix prep_azide Cy5-Azide Stock mix_reactants Combine Premix with Azide + Alkyne prep_azide->mix_reactants prep_alkyne Alkyne-Biomolecule prep_alkyne->mix_reactants prep_asc Fresh Sodium Ascorbate Stock initiate Initiate with Sodium Ascorbate prep_asc->initiate premix->mix_reactants mix_reactants->initiate incubate Incubate at RT (Protected from light) initiate->incubate purify Purify Product (e.g., SEC) incubate->purify

Caption: General experimental workflow for CuAAC reactions.

troubleshooting_guide start Low or No Product Yield? q_asc Is Sodium Ascorbate solution fresh & colorless? start->q_asc a_asc_no Prepare fresh Sodium Ascorbate. q_asc->a_asc_no No a_asc_yes Yes q_asc->a_asc_yes q_cu Is [Cu] ≥ 50 µM and Ligand:Cu ratio ~5:1? a_asc_yes->q_cu a_cu_no Increase [Cu] and/or adjust Ligand ratio. q_cu->a_cu_no No a_cu_yes Yes q_cu->a_cu_yes q_reagents Are reagents pure? Is stoichiometry correct? a_cu_yes->q_reagents a_reagents_no Use high-purity reagents. Try slight excess (1.1-2x) of one component. q_reagents->a_reagents_no No a_reagents_yes Yes q_reagents->a_reagents_yes q_substrate Potential substrate issues? (Steric hindrance, Cu-coordinating groups) a_reagents_yes->q_substrate a_substrate_yes Increase reaction time/temp. Consider adding aminoguanidine. q_substrate->a_substrate_yes Yes

Caption: Troubleshooting workflow for low product yield.

References

how to minimize cell toxicity in live imaging with N-methyl-N'-(Azido-PEG2-C5)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cell toxicity during live imaging experiments using N-methyl-N'-(Azido-PEG2-C5)-Cy5.

Understanding the Reagent

This compound is a versatile chemical probe comprised of three key functional components:

  • Cy5: A far-red cyanine (B1664457) fluorophore for visualization.[1][2][3] Its longer excitation and emission wavelengths are generally associated with lower phototoxicity compared to shorter wavelength dyes.[4][5]

  • Azido-PEG2: A short polyethylene (B3416737) glycol (PEG) linker functionalized with an azide (B81097) group. The PEG component enhances the hydrophilicity and biocompatibility of the molecule, which can reduce non-specific binding and cytotoxicity.[6][7][8][9][10] The azide group facilitates covalent attachment to target molecules via "click chemistry".[11][12][13]

  • N-methyl: The methyl group can influence the photophysical properties and stability of the dye.

Cellular toxicity during live imaging with this reagent can arise from two primary sources: phototoxicity (light-induced damage) and chemical toxicity (inherent toxicity of the compound).[14]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cell death in my live imaging experiment with this Cy5-based probe?

A1: The most common cause of cell death in fluorescence live-cell imaging is phototoxicity.[15] This occurs when illumination of the fluorophore generates reactive oxygen species (ROS) that damage cellular components.[16][17] While Cy5 is less phototoxic than many other dyes, high laser intensity or prolonged exposure can still induce significant cell stress, leading to artifacts like membrane blebbing, mitochondrial swelling, and ultimately, cell death.[4][15]

Q2: What is a safe concentration of this compound to use for live-cell imaging?

A2: The optimal concentration should be determined empirically for your specific cell type and experimental setup. It is recommended to perform a dose-response curve to identify the lowest concentration that provides a sufficient signal-to-noise ratio. For similar Cy5-based probes, concentrations in the low micromolar (e.g., 1 µM) range are often used for live-cell imaging.[18]

Q3: Could the azide group on the molecule be contributing to cytotoxicity?

A3: While high concentrations of sodium azide are toxic to mammalian cells due to the inhibition of cellular respiration, the azide moiety on this probe is part of a larger molecule and is intended for bioorthogonal ligation.[11][19] At the low micromolar concentrations typically used for imaging, its contribution to cytotoxicity is likely minimal compared to phototoxicity. However, if cells are incubated with the probe for extended periods (hours to days), the potential for azide-related toxicity should be considered.[19]

Q4: How does the PEG linker affect the probe's performance and toxicity?

A4: The PEG linker generally improves the biocompatibility of the probe.[7][9] It increases the hydrophilicity of the otherwise hydrophobic Cy5 dye, which can reduce aggregation and non-specific binding to cellular membranes.[7][8] This often leads to a better signal-to-noise ratio and lower cytotoxicity.[6][10]

Q5: Are there any media supplements that can help reduce phototoxicity?

A5: Yes, supplementing your imaging medium with antioxidants can help neutralize ROS and reduce phototoxicity.[16][20][21] Commonly used antioxidants include Trolox (a water-soluble vitamin E analog) and ascorbic acid (vitamin C).[20][21] The effectiveness of these supplements can be cell-type dependent, so optimization is recommended.[21]

Troubleshooting Guide: Minimizing Cell Toxicity

If you are observing signs of cell stress or death (e.g., blebbing, detachment, apoptosis), follow this guide to troubleshoot and optimize your live imaging protocol.

Issue Potential Cause Recommended Solution
High Cell Death or Stress Phototoxicity - Reduce laser power to the minimum required for a detectable signal. - Decrease exposure time. - Increase the time interval between acquisitions in time-lapse experiments.[21] - Use a more sensitive detector to allow for lower excitation energy.[22]
High Probe Concentration - Perform a titration to find the lowest effective concentration. - Ensure homogenous dissolving of the probe in the medium to avoid "hot spots" of high concentration.
Inappropriate Imaging Medium - Switch from standard cell culture medium (which can contain components that generate ROS upon illumination) to a specialized live-cell imaging solution.[23][24][25] - Use phenol (B47542) red-free medium, as phenol red can increase background fluorescence.[26]
Poor Signal-to-Noise Ratio Low Probe Concentration - Incrementally increase the probe concentration, while monitoring for signs of toxicity.
High Background Fluorescence - Wash cells with imaging buffer after incubation with the probe to remove unbound dye. - Use a background suppressor reagent if washing is not feasible.[27] - Address autofluorescence by using red or far-red dyes like Cy5, which helps avoid the more common blue/green autofluorescence.[22]
Rapid Photobleaching High Excitation Intensity - Reduce laser power.[22] - Use an antifade reagent or an oxygen scavenger system in your imaging medium.[22][28]
Experimental Protocols & Methodologies
Protocol 1: Determining the Optimal Probe Concentration

This protocol helps establish the lowest effective concentration of this compound that provides adequate signal without inducing significant cytotoxicity.

  • Cell Plating: Plate your cells on a glass-bottom imaging dish at a density that will result in 50-70% confluency at the time of imaging.

  • Probe Dilution Series: Prepare a series of dilutions of the Cy5 probe in your chosen live-cell imaging buffer. A suggested starting range is 0.1 µM to 10 µM.

  • Incubation: Replace the culture medium with the probe-containing imaging buffer and incubate for the desired labeling time (e.g., 30 minutes) under standard culture conditions.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any unbound probe.

  • Imaging: Image the cells using consistent acquisition settings across all concentrations. Start with low laser power and exposure times.

  • Analysis:

    • Quantify the mean fluorescence intensity of the cells for each concentration.

    • Assess cell viability and morphology using brightfield or DIC imaging. Look for signs of stress such as membrane blebbing or cell rounding.[15]

    • Optionally, co-stain with a viability dye like Propidium Iodide to quantify cell death.

Protocol 2: Assessing Phototoxicity

This experiment is designed to evaluate the impact of your imaging conditions on cell health.

  • Sample Preparation: Prepare two identical imaging dishes of cells labeled with the optimal concentration of the Cy5 probe determined in Protocol 1.

  • Time-Lapse Imaging:

    • Dish 1 (Experimental): Perform a time-lapse acquisition using your intended imaging parameters (laser power, exposure time, duration).

    • Dish 2 (Control): Keep this dish on the microscope stage under the same environmental conditions but do not expose it to the excitation light.

  • Post-Imaging Viability Assay: After the time-lapse experiment, perform a cell viability assay (e.g., using a live/dead staining kit) on both dishes.

  • Comparison: Compare the viability and morphology of the cells in the imaged dish to the control dish. A significant decrease in viability in the imaged dish indicates phototoxicity.

Data Presentation

Table 1: Example Dose-Response Data for Cy5 Probe

Probe Concentration (µM)Mean Fluorescence Intensity (a.u.)Cell Viability (%)Morphological Observations
0 (Control)5098Normal, healthy morphology
0.125097Normal, healthy morphology
0.5120095Normal, healthy morphology
1.0250092Normal, healthy morphology
5.0480075Some cell rounding observed
10.0550050Significant cell rounding and blebbing

Table 2: Comparison of Imaging Buffers

Imaging MediumBackground Fluorescence (a.u.)Cell Viability after 1h Imaging (%)
Standard DMEM (with Phenol Red)80065
DMEM (Phenol Red-Free)35078
Commercial Live-Cell Imaging Solution15090

Visualizing Workflows and Pathways

G cluster_prep Experimental Preparation cluster_imaging Live-Cell Imaging cluster_troubleshooting Troubleshooting cluster_actions Corrective Actions A Optimize Probe Concentration (Protocol 1) B Label Cells with Optimal [Cy5] A->B D Set Minimal Laser Power & Exposure Time B->D C Prepare Imaging Medium (e.g., with Antioxidants) C->D E Acquire Images D->E F Monitor Cell Health (Brightfield/DIC) E->F G Cell Stress Observed? F->G H YES G->H I NO G->I J Further Reduce Laser/Exposure H->J K Decrease Acquisition Frequency H->K L Add/Optimize Antioxidants H->L M Continue Acquisition I->M J->E Re-acquire K->E Re-acquire L->E Re-acquire

Caption: Workflow for minimizing phototoxicity in live-cell imaging experiments.

G A Excitation Light (e.g., 633 nm laser) B Cy5 Fluorophore A->B C Excited State Cy5* B->C D Molecular Oxygen (O2) C->D Energy Transfer I Fluorescence Emission (~670 nm) C->I Desired Signal E Reactive Oxygen Species (ROS) D->E F Cellular Components (Lipids, Proteins, DNA) E->F Reacts with G Oxidative Damage & Cell Stress F->G H Phototoxicity (e.g., Apoptosis, Blebbing) G->H J Antioxidants (e.g., Trolox) J->E Neutralizes

Caption: Signaling pathway illustrating the mechanism of phototoxicity.

References

Validation & Comparative

A Head-to-Head Comparison: N-methyl-N'-(Azido-PEG2-C5)-Cy5 vs. Alexa Fluor 647 Azide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in advanced bioconjugation techniques such as targeted protein degradation and sophisticated cellular imaging, the choice of fluorescent label is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two widely utilized far-red azide-functionalized fluorescent dyes: N-methyl-N'-(Azido-PEG2-C5)-Cy5 and Alexa Fluor 647 azide (B81097). The selection of the optimal dye hinges on a thorough understanding of their respective photophysical properties and performance in specific applications.

This compound is a derivative of the well-established Cyanine5 (Cy5) dye, featuring a polyethylene (B3416737) glycol (PEG) linker that enhances aqueous solubility and an azide group for bioorthogonal "click chemistry" ligation.[1][2][3][4] This structure makes it particularly suitable for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2] Alexa Fluor 647 azide is a member of the Alexa Fluor family of dyes, renowned for their exceptional brightness and photostability.[5] Both dyes are spectrally similar, with excitation and emission maxima in the far-red region of the spectrum, making them compatible with common laser lines (e.g., 633 nm, 647 nm) and minimizing autofluorescence from biological samples.[6]

Quantitative Performance Comparison

PropertyThis compoundAlexa Fluor 647 AzideReference(s)
Excitation Maximum (nm) ~649~650[3]
Emission Maximum (nm) ~667~665[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000 (for Cy5)~270,000
Fluorescence Quantum Yield ~0.20 (for Cy5)~0.33[7]
Photostability Less photostableSignificantly more photostable[8]

Performance in Application-Specific Contexts

While the fundamental photophysical properties provide a strong indication of performance, the behavior of these dyes when conjugated to biomolecules is of paramount importance.

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While both dyes have high extinction coefficients, the significantly higher quantum yield of Alexa Fluor 647 results in intrinsically brighter conjugates. Furthermore, Cy5 dyes are known to be susceptible to self-quenching when conjugated to proteins at high degrees of labeling, leading to a decrease in fluorescence. Alexa Fluor 647 exhibits markedly less of this quenching effect, resulting in brighter and more reliable signals, particularly in applications requiring a high density of labeling.

Photostability: In imaging applications, particularly those involving extended exposure to excitation light such as live-cell imaging and single-molecule studies, photostability is a critical factor. Alexa Fluor 647 is demonstrably more photostable than Cy5.[8] This translates to a longer observation window before the fluorescent signal diminishes, enabling the acquisition of higher quality and more quantitative data.

Experimental Methodologies

To ensure a standardized and reproducible comparison of fluorescent dyes, the following experimental protocols are provided for key performance parameters.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the test sample to a standard of known quantum yield, is a widely used and accessible approach.

Protocol:

  • Standard Selection: Choose a reference standard with a well-characterized quantum yield and similar spectral properties to the dye being tested (e.g., Cresyl Violet in methanol (B129727) for far-red dyes).

  • Solution Preparation: Prepare a series of dilutions for both the test dye and the reference standard in a high-purity, spectroscopic grade solvent. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on a spectrofluorometer. Ensure that the excitation and emission slit widths are identical for all measurements.

    • Measure the fluorescence emission spectrum for each dilution of the sample and the standard. The measurement range should encompass the entire emission band.

    • Measure a solvent blank and subtract it from each spectrum.

  • Data Analysis:

    • For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Perform a linear regression for both datasets. The plot should be linear and pass through the origin.

    • The quantum yield of the test sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Assessment of Photostability

Photostability is evaluated by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent dye or a fluorescently labeled biomolecule in a suitable buffer and mount it on a microscope slide. For in-cell comparisons, cells expressing a fluorescently tagged protein or labeled with the fluorescent dye can be used.

  • Microscopy Setup:

    • Use a fluorescence microscope equipped with a suitable laser line for excitation and appropriate emission filters.

    • Set the laser power to an intensity relevant to the intended imaging application.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the sample under continuous illumination. The time interval and total duration of the acquisition will depend on the photobleaching rate of the fluorophore.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the sample in each image of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay provides a quantitative measure of the photostability. Often, the time taken for the fluorescence to decrease to half its initial value (t1/2) is used as a comparative metric.

Visualizing Experimental Workflows

To further clarify the application of these dyes, the following diagrams illustrate key experimental workflows.

G cluster_0 Click Chemistry Ligation Azide-functionalized Dye Azide-functionalized Dye Ligation Reaction Ligation Reaction Azide-functionalized Dye->Ligation Reaction Alkyne-modified Biomolecule Alkyne-modified Biomolecule Alkyne-modified Biomolecule->Ligation Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Ligation Reaction Purification Purification Ligation Reaction->Purification Fluorescently Labeled Biomolecule Fluorescently Labeled Biomolecule Purification->Fluorescently Labeled Biomolecule

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

G cluster_1 PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-POI-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Simplified PROTAC Signaling Pathway.

Conclusion

For most applications requiring high sensitivity, quantitative accuracy, and extended imaging times, Alexa Fluor 647 azide emerges as the superior choice due to its significantly greater brightness and photostability compared to Cy5-based dyes. The reduced propensity for self-quenching at higher degrees of labeling further solidifies its advantage in creating robust and reliable fluorescent conjugates.

However, This compound remains a viable and cost-effective option for applications where the absolute highest photostability and brightness are not paramount. Its PEG linker provides beneficial solubility properties, and it is a well-established reagent for the synthesis of PROTACs and other complex bioconjugates via click chemistry. The ultimate decision should be guided by the specific demands of the experiment, with a careful consideration of the trade-offs between performance and cost.

References

A Head-to-Head Comparison of Far-Red Fluorescent Probes for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate far-red fluorescent probe is a critical decision that significantly influences the outcomes of fluorescence-based applications. This guide provides an objective comparison of N-methyl-N'-(Azido-PEG2-C5)-Cy5 against other popular far-red fluorescent probes: Alexa Fluor 647, DyLight 650, and IRDye 680RD. The comparison focuses on key performance metrics, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for specific research needs.

In the realm of fluorescence imaging and diagnostics, far-red fluorescent probes offer significant advantages, including reduced autofluorescence from biological samples, deeper tissue penetration, and minimized phototoxicity.[1][2] this compound is a specialized derivative of the widely used Cy5 dye, featuring a polyethylene (B3416737) glycol (PEG) linker and a terminal azide (B81097) group. This modification enhances its utility in bioorthogonal chemistry, specifically in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) reactions, making it a valuable tool for labeling and tracking biomolecules in complex biological systems.[3][4][5]

Performance Comparison of Far-Red Fluorescent Probes

The performance of a fluorescent probe is determined by several key photophysical parameters. These include the molar extinction coefficient (a measure of light absorption), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to photodegradation). The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.

PropertyThis compoundAlexa Fluor 647DyLight 650IRDye 680RD
Excitation Maximum (nm) ~649[6]~650~652[7]~680[8]
Emission Maximum (nm) ~667[6]~668~672[7]~694[8]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~232,000¹~270,000~250,000[7]~170,000[9]
Quantum Yield (Φ) ~0.07²0.33[10]High³High Brightness⁴
Photostability Moderate⁵HighHighVery High
Key Features Azide group for click chemistry, PEG linker for increased solubility[3][4]High brightness and photostability, less prone to self-quenchingHigh brightness and photostabilityExcellent photostability, suitable for in vivo imaging

¹Value for a similar N-functionalized Cy5 derivative. ²Value for a similar PEGylated Cy5 derivative; the quantum yield of non-PEGylated Cy5 is ~0.2. PEGylation can sometimes reduce the quantum yield. ³DyLight 650 is reported to have a high quantum yield, though a specific value is not consistently provided across sources. ⁴IRDye 680RD is noted for its exceptional brightness and photostability, making it ideal for applications requiring high sensitivity and long-term imaging. ⁵The photostability of Cy5 derivatives is generally considered moderate and can be enhanced with protective agents.

Experimental Protocols

Accurate and reproducible assessment of fluorescent probe performance relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a specific wavelength.

  • Preparation of Stock Solution: Prepare a stock solution of the fluorescent probe of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., spectroscopic grade dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS)).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that yield absorbance values between 0.1 and 1.0.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Calculation: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette), the molar extinction coefficient is calculated from the slope of the linear regression of this plot.

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process and is often determined relative to a standard with a known quantum yield.[3][11]

  • Selection of a Standard: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to the probe being tested (e.g., Cresyl Violet or another well-characterized far-red dye).[12]

  • Absorbance Matching: Prepare dilute solutions of the test probe and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to minimize inner filter effects.

  • Fluorescence Spectra Acquisition: Measure the fluorescence emission spectra of both the standard and the test probe using a spectrofluorometer, exciting both at the same wavelength.

  • Calculation: The quantum yield of the test probe (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity (the area under the emission curve), A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the test probe and the standard, respectively.[12]

Assessment of Photostability

Photostability is the ability of a fluorophore to resist photodegradation (photobleaching) upon exposure to light. A common method for comparison is to measure the photobleaching half-life (t½).[1][4]

  • Sample Preparation: Prepare a solution of the fluorescent probe at a standardized concentration or label a substrate (e.g., cells or beads) with the probe.

  • Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., a laser). It is crucial to use the same excitation light intensity and imaging conditions for all probes being compared.

  • Image Acquisition: Acquire a time-lapse series of images of the sample under continuous illumination.

  • Data Analysis: Measure the fluorescence intensity of a region of interest in each image over time. Plot the normalized fluorescence intensity against time. The data can be fitted to an exponential decay curve to determine the photobleaching rate constant (k), from which the half-life (t½ = ln(2)/k) can be calculated. A longer half-life indicates greater photostability.[1]

Visualizing Applications: Workflows and Pathways

The unique properties of this compound make it particularly suitable for applications involving click chemistry, such as in the assembly and tracking of Proteolysis Targeting Chimeras (PROTACs).

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target_Protein Target Protein of Interest (POI) PROTAC PROTAC (with this compound) Target_Protein->PROTAC binds Proteasome 26S Proteasome Target_Protein->Proteasome is targeted for PROTAC->PROTAC recycled E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->Target_Protein Ubiquitinates POI Ub Ubiquitin Ub->E3_Ligase Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: Mechanism of Action for a PROTAC utilizing a fluorescently labeled linker.

The azide functionality of this compound allows for its incorporation into molecules via click chemistry, a highly efficient and specific bioorthogonal reaction. This is particularly useful for fluorescently labeling biomolecules that have been metabolically or genetically engineered to contain an alkyne group.

Click_Chemistry_Workflow Start Introduce Alkyne-modified Substrate to Cells Metabolic_Incorporation Metabolic Incorporation of Alkyne into Biomolecule of Interest Start->Metabolic_Incorporation Fix_Permeabilize Fix and Permeabilize Cells Metabolic_Incorporation->Fix_Permeabilize Click_Reaction Perform Click Reaction: Add this compound and Copper Catalyst (CuAAC) Fix_Permeabilize->Click_Reaction Wash Wash to Remove Unreacted Probe Click_Reaction->Wash Imaging Fluorescence Imaging (Far-Red Channel) Wash->Imaging Probe This compound Probe->Click_Reaction

Caption: Experimental workflow for labeling intracellular biomolecules using click chemistry.

Conclusion

The choice between this compound and other far-red fluorescent probes depends heavily on the specific experimental requirements.

  • This compound is the ideal choice for applications requiring covalent labeling via click chemistry. Its PEG linker improves solubility, which can be advantageous in aqueous environments, although this may come at the cost of a slightly lower quantum yield compared to its non-PEGylated counterpart.

  • Alexa Fluor 647 stands out for its superior brightness and photostability, making it the preferred probe for demanding imaging applications such as single-molecule studies and quantitative imaging where high signal-to-noise and prolonged observation are critical.

  • DyLight 650 offers a robust alternative with high brightness and photostability, suitable for a wide range of fluorescence microscopy and flow cytometry applications.

  • IRDye 680RD excels in applications requiring exceptional photostability, such as in vivo imaging and quantitative western blotting, where its performance in the near-infrared spectrum provides a clear advantage.

By carefully considering the quantitative data and the specific demands of the experimental design, researchers can select the most appropriate far-red fluorescent probe to achieve high-quality, reliable, and reproducible results.

References

Validating Bioorthogonal Labeling: A Comparative Guide to N-methyl-N'-(Azido-PEG2-C5)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioorthogonal labeling, the choice of fluorescent probe is critical to experimental success. This guide provides an objective comparison of N-methyl-N'-(Azido-PEG2-C5)-Cy5 with alternative Cy5-azide reagents, offering supporting data and detailed experimental protocols to inform your selection for applications such as protein tracking, visualization, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Performance Comparison of Cy5-Azide Reagents

The selection of a fluorescent azide (B81097) for click chemistry applications is often a balance between hydrophilicity, linker length, and the specific demands of the experimental system. Below is a comparison of this compound with other commonly used Cy5-azide reagents featuring different polyethylene (B3416737) glycol (PEG) linker lengths. The inclusion of a PEG linker generally enhances water solubility and can reduce steric hindrance during the labeling reaction.

ParameterThis compoundCy5-PEG3-azideCy5-PEG5-azide
Molecular Weight 675.32 g/mol 719.4 g/mol 807.5 g/mol
Excitation Max. ~649 nm[1]~646 nm~646 nm
Emission Max. ~667 nm[1]~662 nm~662 nm
PEG Linker Length PEG2PEG3PEG5
Solubility DMSO, DMF, DCMDMSO, DMF, DCMDMSO, DMF, DCM
Primary Application PROTAC Synthesis[1]General bioorthogonal labelingGeneral bioorthogonal labeling

Key Considerations:

  • Linker Length: The shorter PEG2 linker in this compound may be advantageous in applications requiring a more constrained linkage, such as in the optimization of PROTAC ternary complex formation. Longer PEG linkers (PEG3, PEG5) can provide greater flexibility and may be beneficial in overcoming steric hindrance when labeling large biomolecules.

  • Hydrophilicity: All listed reagents possess a hydrophilic PEG spacer, which improves solubility in aqueous buffers commonly used in biological experiments.

  • Methylation: The N-methyl group in this compound can subtly influence the local chemical environment of the dye and linker, potentially affecting its interaction with the target molecule and the efficiency of the click reaction.

Experimental Protocols

This section provides a detailed protocol for the bioorthogonal labeling of an alkyne-modified protein with an azide-functionalized Cy5 dye using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol: Labeling of Alkyne-Modified Proteins with Cy5-Azide

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer

  • This compound (or other Cy5-azide reagent)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Protein Labeling Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO for dissolving the Cy5-azide reagent

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the Cy5-azide reagent in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of Sodium Ascorbate in water. This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of the copper ligand (e.g., THPTA) in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in the protein labeling buffer.

    • Add the Cy5-azide stock solution to the protein solution to achieve a 5- to 10-fold molar excess of the dye. Gently vortex to mix.

  • Catalyst Premix:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution with the copper ligand stock solution. The ratio of copper to ligand can vary, but a 1:2 to 1:5 ratio is common.

  • Initiation of Click Reaction:

    • Add the catalyst premix to the protein-dye mixture.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM. Gently vortex the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

  • Purification:

    • Remove the excess, unreacted Cy5-azide and catalyst components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful labeling of the protein by measuring the absorbance at both 280 nm (for protein concentration) and the excitation maximum of Cy5 (~649 nm).

    • Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning to visualize the labeled protein.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and conceptual relationships relevant to the use of this compound.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Prot_alkyne Alkyne-modified Protein Mix Reaction Mixture Prot_alkyne->Mix Cy5_azide This compound Cy5_azide->Mix Catalyst Catalyst Premix (CuSO4 + Ligand) Catalyst->Mix Reducer Reducing Agent (Sodium Ascorbate) Reducer->Mix Purify Desalting Column or Dialysis Mix->Purify Incubate Labeled_Prot Labeled Protein Purify->Labeled_Prot Analyze Spectroscopy & SDS-PAGE Labeled_Prot->Analyze

Bioorthogonal Labeling Workflow

PROTAC_MoA cluster_components PROTAC Components cluster_complex Ternary Complex Formation cluster_degradation Protein Degradation E3_ligand E3 Ligase Ligand PROTAC PROTAC E3_ligand->PROTAC Linker PEG Linker (e.g., from this compound) Linker->PROTAC Target_ligand Target Protein Ligand Target_ligand->PROTAC E3 E3 Ubiquitin Ligase Ub Ubiquitination E3->Ub PROTAC->Ub recruits Target Target Protein Target->Ub Proteasome Proteasome Ub->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Role of PEG Linker in PROTAC Action

References

A Comparative Guide to the Quantum Yield of Cy5 Azide Derivatives for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence quantum yield of various commercially available Cy5 azide (B81097) derivatives. Understanding the quantum yield is critical for selecting the optimal fluorescent probe for applications such as bioorthogonal labeling, fluorescence microscopy, and in vivo imaging, as it directly relates to the brightness and sensitivity of the detection method. This document summarizes quantitative data, presents a detailed experimental protocol for quantum yield measurement, and visualizes the experimental workflow.

Data Presentation: Quantum Yield of Cy5 Azide Derivatives

The following table summarizes the reported fluorescence quantum yields for several Cy5 azide derivatives commonly used in click chemistry. The quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. A higher quantum yield indicates a brighter fluorophore.

Cy5 Azide DerivativeQuantum Yield (Φ)Key Features
Cy5 Azide (non-sulfonated) ~0.2[1][2][3]Standard Cy5 azide for click chemistry.
Cy5 Azide (equivalent) 0.27[4]A commercially available alternative to standard Cy5 azide.
Sulfo-Cy5 Azide up to 0.32Sulfonated form with improved water solubility.
DBCO-Cy5 0.2, 0.27[3][5]For copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).
TCO-Cy5 0.27[4]For rapid and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazines.
Methyltetrazine-Cy5 0.2[1]A tetrazine derivative for IEDDA reactions with TCO-modified molecules.
Tetrazine-Cy5 0.2, 0.27[2][6]For IEDDA reactions with TCO-modified molecules.

Note: Quantum yields can be influenced by the solvent, temperature, and conjugation to biomolecules. The values presented here are as reported in the provided literature and product documentation and should be considered as a guide.

Experimental Protocols: Relative Quantum Yield Measurement

The relative quantum yield of a fluorescent dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[7][8][9][10][11]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the same spectral region as Cy5 (e.g., Rhodamine 101 in ethanol, Φ = 0.913)[12]

  • Solvent (e.g., phosphate-buffered saline (PBS), ethanol)

  • Cy5 azide derivative to be tested

Procedure:

  • Prepare a series of dilutions of both the standard and the test sample in the chosen solvent. The concentrations should be adjusted to have an absorbance between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[13]

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test sample.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.

  • Calculate the slope (gradient) of the linear fit for both plots.

  • Calculate the relative quantum yield (Φ_X) of the test sample using the following equation:[14]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots for the test sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Mandatory Visualization

The following diagrams illustrate the general workflow of bioorthogonal labeling using Cy5 azide derivatives and the fundamental principle of click chemistry.

G Bioorthogonal Labeling Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry Reaction cluster_2 Step 3: Detection Introduce Azide Group Introduce Azide Group into Biomolecule (e.g., via metabolic labeling with an azide-modified sugar) Incubate with Cy5 Derivative Incubate with Cy5 Azide Derivative (e.g., DBCO-Cy5) Introduce Azide Group->Incubate with Cy5 Derivative Bioorthogonal Reaction Covalent Bond Formation Formation of a Stable Triazole Linkage Incubate with Cy5 Derivative->Covalent Bond Formation Wash Wash to Remove Unreacted Dye Covalent Bond Formation->Wash Fluorescence Imaging Fluorescence Imaging (e.g., Microscopy, Flow Cytometry) Wash->Fluorescence Imaging

Caption: Experimental workflow for labeling biomolecules using a Cy5 azide derivative.

G Click Chemistry: Azide-Alkyne Cycloaddition cluster_0 Reactants cluster_1 Reaction cluster_2 Product Azide Biomolecule-Azide (R1-N3) Catalyst Catalyst (e.g., Copper(I) for CuAAC or Strain-Promoted for SPAAC) Azide->Catalyst Alkyne Cy5-Alkyne Derivative (e.g., DBCO-Cy5) (R2-Alkyne) Alkyne->Catalyst Triazole Labeled Biomolecule (R1-Triazole-R2-Cy5) Catalyst->Triazole [3+2] Cycloaddition

Caption: The fundamental principle of azide-alkyne cycloaddition in click chemistry.

References

A Guide to Control Experiments for N-methyl-N'-(Azido-PEG2-C5)-Cy5 Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for utilizing N-methyl-N'-(Azido-PEG2-C5)-Cy5 in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications. We offer a comparative analysis of experimental setups, present detailed protocols, and explore alternative fluorescent probes to ensure the accuracy and reliability of your research findings.

Introduction to Click Chemistry and the Importance of Controls

Click chemistry, a set of powerful, reliable, and selective reactions, has become a cornerstone of bioconjugation and labeling.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage between an azide (B81097) and an alkyne.[1][2] this compound is a fluorescent probe that leverages this reaction, containing an azide group for clicking onto alkyne-modified molecules and a Cy5 fluorophore for detection.[3][4][5]

To ensure that the observed fluorescence is a direct result of the specific click reaction and not due to non-specific binding or other artifacts, a rigorous set of control experiments is paramount. These controls are essential for validating your experimental system and interpreting your results with confidence.

Core Control Experiments

Three fundamental types of controls should be included in any experiment involving this compound click chemistry: a negative control, a positive control, and a "no catalyst" control.

Control Experiment Purpose Expected Outcome
Negative Control To assess the level of non-specific binding of the Cy5 dye.Minimal to no fluorescence signal.
Positive Control To confirm that the click chemistry reaction components are active and the protocol is effective.Strong fluorescence signal.
No Catalyst Control To demonstrate that the cycloaddition is dependent on the copper catalyst.Minimal to no fluorescence signal.

Experimental Workflow

The following diagram illustrates a typical workflow for a click chemistry experiment, incorporating the essential control reactions.

G cluster_prep Preparation cluster_reactions Click Chemistry Reactions cluster_exp Experimental Reaction cluster_neg Negative Control cluster_pos Positive Control cluster_nocat No Catalyst Control cluster_analysis Analysis A Prepare Alkyne-Modified Biomolecule B Prepare this compound Stock Solution C Prepare Catalyst Solution (e.g., CuSO4, Ligand, Reducing Agent) D Alkyne-Biomolecule + Azido-Cy5 + Catalyst H Purification D->H E Alkyne-Biomolecule + Non-reactive Cy5 Analogue + Catalyst E->H F Control Alkyne + Azido-Cy5 + Catalyst F->H G Alkyne-Biomolecule + Azido-Cy5 G->H I Fluorescence Measurement (e.g., Plate Reader, Microscopy, Gel Imaging) H->I J Data Analysis and Comparison I->J

Caption: General experimental workflow for this compound click chemistry including control reactions.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for your specific biomolecule and experimental setup.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the main experimental reaction.

Materials:

  • Alkyne-modified biomolecule

  • This compound (stock solution in DMSO)[3]

  • Copper(II) sulfate (B86663) (CuSO₄) (aqueous stock solution)

  • Copper-chelating ligand (e.g., THPTA, BTTAA) (aqueous stock solution)[6]

  • Reducing agent (e.g., Sodium Ascorbate) (freshly prepared aqueous stock solution)[6]

  • Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.4)[6]

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the reaction buffer.

  • Add the this compound stock solution. A 2 to 10-fold molar excess over the biomolecule is a common starting point.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 5-fold excess of ligand to copper is often used.[6]

  • Add the copper/ligand mixture to the reaction tube. The final copper concentration typically ranges from 50 to 200 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution. The final concentration is typically 5-10 times that of the copper.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the labeled biomolecule to remove unreacted dye and catalyst components.

Protocol 2: Negative Control Reaction

Objective: To determine the extent of non-specific binding of the Cy5 dye.

Procedure: Follow the general CuAAC protocol (Protocol 1), but substitute this compound with a Cy5 derivative that lacks the azide group. A Cy5-NHS ester that has been quenched (hydrolyzed) can be a suitable negative control, as it will have a similar structure but cannot participate in the click reaction.

Protocol 3: Positive Control Reaction

Objective: To confirm the activity of the reagents and the effectiveness of the protocol.

Procedure: Follow the general CuAAC protocol (Protocol 1), but replace your experimental alkyne-modified biomolecule with a simple, known-to-be-reactive alkyne-containing molecule (e.g., a commercially available alkyne-modified oligonucleotide or a small molecule like propargyl alcohol).[7]

Protocol 4: No Catalyst Control Reaction

Objective: To verify that the reaction is copper-dependent.

Procedure: Follow the general CuAAC protocol (Protocol 1), but omit the addition of the copper/ligand mixture and the reducing agent.

Comparison with Alternative Fluorophores

While Cy5 is a widely used fluorophore, several alternatives exist that may offer advantages in terms of brightness and photostability.[8][9] The choice of fluorophore can significantly impact the sensitivity and quality of your experimental data.

Fluorophore Excitation (nm) Emission (nm) Key Advantages
Cy5 ~649~667Well-established, widely available.[3]
Alexa Fluor 647 ~650~668Generally brighter and more photostable than Cy5.[8]
ATTO 647N ~647~669High photostability and quantum yield, often used in single-molecule studies.[8]
iFluor 647 ~650~670Reported to yield significantly brighter antibody conjugates compared to Cy5.[8][9]
TYE 665 ~665~685Can be used as a direct substitute for Cy5.[10]

Note: Spectral properties can vary slightly depending on the conjugation state and solvent.

Visualizing the Click Chemistry Reaction

The following diagram illustrates the fundamental copper-catalyzed azide-alkyne cycloaddition reaction.

G cluster_reactants Reactants cluster_product Product Azide R1-N3 (Azide) Catalyst + Cu(I) Catalyst Azide->Catalyst Alkyne R2-C≡CH (Alkyne) Alkyne->Catalyst Triazole R1-Triazole-R2 (Stable Triazole Linkage) Catalyst->Triazole

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Troubleshooting and Considerations

  • Low Yield: If you observe a low yield in your experimental reaction but your positive control works, the issue may lie with the alkyne modification of your biomolecule.

  • High Background in Negative Control: This may indicate non-specific binding of the dye to your biomolecule or purification issues. Consider using a different blocking agent or optimizing your purification protocol.

  • Signal in "No Catalyst" Control: While the uncatalyzed reaction is very slow, some background signal might be observed, especially with long incubation times.[2] However, a strong signal indicates a potential issue with copper contamination in your reagents.

  • Copper Cytotoxicity: For live-cell imaging, copper(I) can be toxic.[11] Consider using copper-free click chemistry alternatives, such as strain-promoted alkyne-azide cycloaddition (SPAAC), which utilizes cyclooctyne (B158145) derivatives like DBCO.[12]

By implementing these control experiments and considering the alternative fluorophores, researchers can ensure the generation of high-quality, reproducible data in their click chemistry applications.

References

A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Cy5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from in vitro assays to in vivo imaging. "Click chemistry" has emerged as a powerful tool for bioconjugation, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) being two of the most prominent methods. This guide provides an objective comparison of these two techniques for the labeling of biomolecules with the popular cyanine (B1664457) dye, Cy5, supported by experimental data and detailed protocols.

At a Glance: CuAAC vs. SPAAC for Cy5 Labeling

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity, though ligands can mitigate this.[1][2]High, as it is copper-free and suitable for live systems.[3]
Reaction Kinetics Very fast, with significant rate acceleration over uncatalyzed reactions.[2]Fast, but generally slower than CuAAC.[4]
Reactant Stability Terminal alkynes (e.g., Cy5-alkyne) are generally stable and straightforward to synthesize.Strained cyclooctynes (e.g., Cy5-DBCO) can be less stable and more complex to synthesize.
Reaction Conditions Aqueous or organic solvents, broad pH range (4-12).[5] Requires a reducing agent (e.g., sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) for in vivo applications.[6]Physiological temperature and conditions.[3]
Side Reactions Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.[7] Non-specific binding to proteins can occur.[8]Some strained alkynes may exhibit off-target reactivity with thiols.[8]
Typical Yield Generally high to quantitative under optimized conditions.High to quantitative yields are achievable.

Quantitative Data Summary

The choice between CuAAC and SPAAC often hinges on the specific experimental context, balancing the need for speed and efficiency with the requirement for biocompatibility. The following table summarizes key quantitative parameters for Cy5 labeling.

ParameterCopper-Catalyzed (CuAAC) with Cy5-alkyneStrain-Promoted (SPAAC) with Cy5-DBCO
Second-Order Rate Constant ~10⁴ - 10⁵ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)
Typical Reaction Time 5 - 30 minutes[7]30 - 120 minutes[9]
Typical Reactant Concentration 20 - 50 µM of Cy5-alkyne for optimal staining.[7]20 - 50 µM of Cy5-DBCO for optimal staining.
Identified Proteins (Proteomics) 229 putative O-GlcNAc modified proteins identified.[4]188 putative O-GlcNAc modified proteins identified.[4]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide (B81097) Biomolecule-Azide Product Cy5-Labeled Biomolecule (1,4-disubstituted triazole) Azide->Product Alkyne Cy5-Alkyne Alkyne->Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate (B8700270) Sodium Ascorbate Ascorbate->Cu_I Ligand Ligand (e.g., THPTA) Cu_I->Ligand Stabilization Ligand->Product Catalysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Mechanism cluster_reactants Reactants Azide Biomolecule-Azide Product Cy5-Labeled Biomolecule (Triazole) Azide->Product StrainedAlkyne Cy5-DBCO (Strained Alkyne) StrainedAlkyne->Product Spontaneous Reaction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocols

Below are detailed methodologies for performing Cy5 labeling using both CuAAC and SPAAC.

Protocol 1: Copper-Catalyzed (CuAAC) Labeling of Proteins with Cy5-Alkyne

This protocol is a general guideline for labeling azide-modified proteins in a cell lysate.

Materials:

  • Azide-modified protein sample in a suitable buffer (e.g., PBS).

  • Cy5-alkyne stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).

  • Sodium ascorbate stock solution (freshly prepared, e.g., 1 M in water).

  • Protein labeling buffer (optional, to protect proteins from ROS).[10]

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein sample with the protein labeling buffer (if used).

  • Add Cy5-Alkyne: Add the Cy5-alkyne stock solution to the desired final concentration (e.g., 20-50 µM).

  • Add Copper and Ligand: Add the THPTA stock solution followed by the CuSO₄ stock solution. A typical final concentration is 1 mM THPTA and 200 µM CuSO₄.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM to initiate the click reaction.

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

  • Purification: Purify the labeled protein from excess reagents using methods such as spin desalting columns or dialysis.

Protocol 2: Copper-Free (SPAAC) Labeling of Live Cells with Cy5-DBCO

This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to display azide groups.[3][11]

Materials:

  • Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz).

  • Cy5-DBCO stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS) or serum-free cell culture medium.

  • FACS buffer (PBS with 2% FBS and 1 mM EDTA) for flow cytometry.[3]

Procedure:

  • Cell Preparation: Harvest and wash the azide-labeled cells twice with PBS to remove any unincorporated azide sugar.

  • Prepare Labeling Solution: Dilute the Cy5-DBCO stock solution in PBS or serum-free medium to the desired final concentration (e.g., 20-50 µM).

  • Incubate: Resuspend the cells in the Cy5-DBCO labeling solution and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Wash the cells three times with PBS or FACS buffer to remove any unreacted Cy5-DBCO.

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Concluding Remarks

The choice between copper-catalyzed and copper-free click chemistry for Cy5 labeling is highly dependent on the specific application. CuAAC offers the advantage of faster reaction kinetics, which can be beneficial for in vitro applications where speed is critical.[2] However, the inherent cytotoxicity of copper, even when mitigated by ligands, remains a concern for live-cell and in vivo imaging.[1][7]

Conversely, SPAAC provides excellent biocompatibility, making it the preferred method for labeling living systems.[3] While generally slower than CuAAC, the development of increasingly reactive strained alkynes continues to improve the kinetics of this copper-free approach. For applications demanding high specificity and minimal perturbation of the biological system, SPAAC is often the superior choice.

Researchers should carefully consider the trade-offs between reaction speed, biocompatibility, and potential side reactions when selecting the optimal click chemistry strategy for their Cy5 labeling experiments. For fixed samples or in vitro assays where cytotoxicity is not a concern, the rapid kinetics of CuAAC may be advantageous. For live-cell imaging and in vivo studies, the biocompatibility of SPAAC is paramount.

References

Evaluating the Photostability of N-methyl-N'-(Azido-PEG2-C5)-Cy5 Against Other Cy5 Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is paramount for generating reliable and reproducible data in imaging and detection-based assays. Among the far-red fluorescent dyes, Cyanine (B1664457) 5 (Cy5) and its derivatives are widely utilized. This guide provides a comparative evaluation of the photostability of a modified Cy5 dye, N-methyl-N'-(Azido-PEG2-C5)-Cy5, against other common Cy5 alternatives.

Quantitative Comparison of Common Cy5 and Alternative Dyes

To provide a framework for comparison, the following table summarizes the key photophysical properties of standard Cy5 and two commercially available, spectrally similar dyes known for their enhanced photostability.

PropertyCy5 (Conventional)Alexa Fluor 647DyLight 650
Excitation Max (nm) ~649~650~652
Emission Max (nm) ~667~668~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000
Quantum Yield ~0.20 - 0.27[2][3]~0.33[4]Not specified, but generally marketed as higher than Cy5
Photostability Moderate; prone to photobleaching, especially under intense or prolonged illumination[5].High; significantly more resistant to photobleaching than conventional Cy5 dyes[5][6].High; marketed as having superior photostability compared to traditional cyanine dyes.
Key Features Cost-effective and widely used.[7]High brightness and exceptional photostability.[5][6]High brightness and photostability.

Experimental Protocol for Photostability Assessment

To empirically determine and compare the photostability of this compound against other Cy5 dyes, the following detailed protocol for a photobleaching assay can be employed.

Objective: To quantify and compare the rate of fluorescence decay of different Cy5 dyes under continuous illumination.

Materials:

  • This compound

  • Alternative Cy5 dyes for comparison (e.g., Cy5 NHS ester, Alexa Fluor 647 NHS ester, DyLight 650 NHS ester)

  • Antibody or other protein/molecule for conjugation

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and a sensitive detector (e.g., sCMOS or EMCCD camera)

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Dye Conjugation:

    • Conjugate each fluorescent dye to the same antibody or biomolecule according to the manufacturer's protocol. The degree of labeling (DOL) should be determined and kept consistent across all samples to ensure a fair comparison.

  • Sample Preparation:

    • Prepare solutions of the dye-conjugated biomolecules in PBS at a standardized concentration.

    • Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

  • Microscope Setup and Image Acquisition:

    • Use a fluorescence microscope with a high numerical aperture objective lens.

    • Set the laser power, exposure time, and camera gain to be identical for all samples. The initial fluorescence intensity should be well above the background but not saturating the detector.

    • Select a region of interest (ROI) for photobleaching.

    • Acquire a pre-bleach image.

    • Continuously illuminate the ROI with the excitation laser at a constant power.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software like ImageJ/Fiji.

    • Define an ROI that encompasses the bleached area and another ROI in the background to correct for any fluctuations in lamp intensity.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Subtract the background intensity from the ROI intensity for each frame.

    • Normalize the background-corrected intensity at each time point to the initial pre-bleach intensity (I/I₀).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Experimental Workflow Diagram

Photostability_Assay_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis Dye_Conjugation Dye Conjugation to Biomolecule Sample_Mounting Sample Mounting on Slide Dye_Conjugation->Sample_Mounting Microscope_Setup Set Consistent Microscope Parameters Sample_Mounting->Microscope_Setup Transfer to Microscope Pre_Bleach Acquire Pre-Bleach Image Microscope_Setup->Pre_Bleach Continuous_Illumination Continuous Laser Illumination Pre_Bleach->Continuous_Illumination Time_Lapse Acquire Time-Lapse Images Continuous_Illumination->Time_Lapse Measure_Intensity Measure Fluorescence Intensity over Time Time_Lapse->Measure_Intensity Analyze Image Series Background_Correction Background Correction Measure_Intensity->Background_Correction Normalization Normalize Intensity (I/I₀) Background_Correction->Normalization Curve_Fitting Fit to Exponential Decay Normalization->Curve_Fitting Calculate_Half_Life Determine Photobleaching Half-Life (t₁/₂) Curve_Fitting->Calculate_Half_Life Comparison Compare Photostability Calculate_Half_Life->Comparison

Caption: Experimental workflow for the comparative photostability analysis of fluorescent dyes.

Conclusion

While definitive data on the photostability of this compound is currently lacking, a systematic comparison with well-characterized alternatives like Alexa Fluor 647 provides a crucial benchmark. The provided experimental protocol offers a standardized approach for researchers to directly evaluate the performance of this and other fluorescent dyes in their specific experimental context. The structural modifications of this compound, particularly the PEG linker, suggest the potential for improved photostability over conventional Cy5, but empirical validation is essential for informed dye selection in demanding fluorescence applications.

References

A Comparative Guide to Alternatives for N-methyl-N'-(Azido-PEG2-C5)-Cy5 in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein labeling, the choice of a fluorescent dye is critical for achieving high-quality, reproducible results. While N-methyl-N'-(Azido-PEG2-C5)-Cy5 has been a widely used reagent for click chemistry applications, a diverse landscape of alternative azide-reactive dyes offers a range of spectral properties, brightness, and photostability. This guide provides an objective comparison of prominent alternatives, supported by quantitative data and detailed experimental protocols to inform your selection process.

Performance Comparison of Azide-Reactive Fluorescent Dyes

The selection of an optimal fluorescent dye hinges on several key performance indicators. These include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. The following table summarizes these quantitative metrics for this compound and its alternatives.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Photostability
Cyanine Dyes This compound~649~670~250,000~0.27Moderate
Sulfo-Cy5 Azide (B81097)~646~662~250,000~0.20Moderate to High
Cy3 Azide~550~570~150,000~0.15Moderate
Alexa Fluor Dyes Alexa Fluor 647 Azide~650~668~270,000~0.33High[1]
Alexa Fluor 555 Azide~555~565~150,000~0.10High
Alexa Fluor 488 Azide~495~519~71,000~0.92High
ATTO Dyes ATTO 647N Azide~647~669~150,000~0.65Very High[1]
ATTO 550 Azide~554~576~120,000~0.60High
DyLight Dyes DyLight 650 Azide~652~672~250,000Not readily availableHigh
Other Dyes Rhodamine Azide~544~576~89,000~0.1Moderate

Note: The performance of fluorescent dyes can be influenced by their local environment, including the solvent and the biomolecule to which they are conjugated. The data presented here are for general comparison.

Experimental Workflows and Logical Relationships

The two primary methods for "clicking" azide-functionalized dyes onto proteins are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods depends on the specific experimental context, particularly whether the labeling is performed in living cells or with purified proteins.

experimental_workflow cluster_protein_prep Protein Preparation cluster_click_chemistry Click Chemistry Reaction cluster_analysis Downstream Analysis protein Protein of Interest metabolic_labeling Metabolic Labeling (e.g., with L-azidohomoalanine) protein->metabolic_labeling site_specific Site-Specific Incorporation (Unnatural Amino Acid) protein->site_specific azide_protein Azide-Modified Protein metabolic_labeling->azide_protein site_specific->azide_protein cuaac CuAAC (Copper-Catalyzed) azide_protein->cuaac spaac SPAAC (Strain-Promoted) azide_protein->spaac alkyne_dye Alkyne-Functionalized Fluorescent Dye alkyne_dye->cuaac alkyne_dye->spaac labeled_protein Fluorescently Labeled Protein cuaac->labeled_protein spaac->labeled_protein purification Purification labeled_protein->purification sds_page SDS-PAGE purification->sds_page microscopy Fluorescence Microscopy purification->microscopy flow_cytometry Flow Cytometry purification->flow_cytometry mass_spec Mass Spectrometry purification->mass_spec

Caption: General workflow for protein labeling using click chemistry.

Experimental Protocols

Below are detailed methodologies for the two main click chemistry reactions used in protein labeling.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Purified Proteins

This protocol is adapted for labeling purified proteins that have been modified to contain an azide group.

Materials:

  • Azide-modified protein in a buffer free of primary amines (e.g., PBS).

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 647).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • Protein desalting column.

Procedure:

  • Prepare the Protein: Dilute the azide-modified protein to a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:

    • Azide-modified protein solution.

    • Alkyne-functionalized fluorescent dye (typically a 2-10 fold molar excess over the protein).

    • THPTA ligand to a final concentration of 1 mM.

    • CuSO₄ to a final concentration of 0.5 mM.

  • Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) state.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the excess dye and reaction components by passing the reaction mixture through a protein desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein-dye conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol is suitable for labeling proteins on the surface of or within living cells, where the introduction of a copper catalyst may be toxic.

Materials:

  • Cells expressing the protein of interest, metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine, AHA).

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Alexa Fluor 488).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Labeling: Culture the cells expressing the protein of interest in a medium containing the azide-functionalized amino acid for a sufficient time to allow for its incorporation into newly synthesized proteins (typically 24-48 hours).

  • Dye Incubation: Remove the labeling medium and wash the cells once with pre-warmed PBS. Add fresh, pre-warmed complete cell culture medium containing the cyclooctyne-functionalized fluorescent dye at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Washing: Remove the dye-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound dye.

  • Imaging: Replace the PBS with fresh, pre-warmed culture medium or an appropriate imaging buffer. The cells are now ready for visualization by fluorescence microscopy.

Signaling Pathways and Applications

The choice of fluorescent dye can also be influenced by the specific biological question being addressed. For instance, in studies involving Förster Resonance Energy Transfer (FRET) to probe protein-protein interactions, the spectral overlap between the donor and acceptor dyes is a critical consideration. Brighter and more photostable dyes are advantageous for single-molecule tracking experiments or super-resolution microscopy techniques like STORM and PALM, as they provide a higher signal-to-noise ratio and allow for longer acquisition times.

signaling_pathway_example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (Labeled with Dye A) adaptor Adaptor Protein (Labeled with Dye B) receptor->adaptor Recruitment & FRET ligand Ligand ligand->receptor Binding & Dimerization downstream Downstream Signaling Cascade adaptor->downstream Signal Transduction

Caption: Example of FRET in a signaling pathway.

References

A Comparative Guide to Cross-Reactivity Testing of N-methyl-N'-(Azido-PEG2-C5)-Cy5 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry for molecular labeling, the specificity and potential for off-target interactions of fluorescent probes are of paramount importance. This guide provides a comparative overview of N-methyl-N'-(Azido-PEG2-C5)-Cy5 and its functionally equivalent alternatives. We present key performance metrics, detailed experimental protocols for cross-reactivity assessment, and a framework for objective comparison to aid in the selection of the most suitable probe for your research needs.

Performance Comparison of Azido-Cy5 and Alternatives

The selection of a fluorescent probe for click chemistry applications extends beyond its spectral properties. Factors such as brightness, photostability, and potential for non-specific binding are critical for generating high-quality, reproducible data. Below is a summary of the key photophysical properties of this compound and its common alternatives.

FeatureThis compoundAlexa Fluor 647 Azide (B81097)DyLight 650 AzideATTO 647N Azide
Excitation Max (nm) ~649~650~652~644
Emission Max (nm) ~667~665~672~661
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000[1]~250,000[2]~150,000[3][4]
Quantum Yield Not explicitly stated~0.33[5][6]Not explicitly stated~0.65[3][4]
Key Features PEG2 linker for increased hydrophilicity.High photostability and brightness, pH insensitive.[5]High intensity and photostability.High photostability and ozone resistance.[7][8]
Potential for Non-Specific Binding PEG linker may reduce non-specific binding.Generally low.Information not readily available.Cationic nature may influence non-specific interactions.[7][8]

Note: The quantum yield and molar extinction coefficient of fluorescent dyes can be influenced by their local environment and conjugation state. The data presented here are for the free dyes or their reactive forms in aqueous solution and should be used as a guide. Direct, side-by-side experimental comparison is recommended for a definitive assessment of performance in a specific application.

Experimental Protocols for Cross-Reactivity and Performance Testing

To objectively compare this compound and its alternatives, a standardized set of experiments is crucial. The following protocols provide a framework for assessing key performance indicators.

Protocol for Assessing Non-Specific Binding in Cultured Cells

This protocol is designed to evaluate the propensity of azide-functionalized fluorescent probes to bind non-specifically to cellular components.

Materials:

  • This compound and alternative azide probes (Alexa Fluor 647 Azide, DyLight 650 Azide, ATTO 647N Azide)

  • Cultured cells (e.g., HeLa, HEK293T) seeded on glass-bottom dishes

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets for Cy5 and the nuclear stain

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.

  • Probe Incubation: Prepare working solutions of each fluorescent probe at a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) in pre-warmed cell culture medium.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 1 hour at 37°C in a CO2 incubator.

  • Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove unbound probe.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Nuclear Staining: Wash the cells twice with PBS and then incubate with Hoechst 33342 or DAPI solution for 10 minutes to stain the nuclei.

  • Imaging: Wash the cells three times with PBS and add fresh PBS for imaging. Acquire images using a fluorescence microscope, ensuring identical acquisition settings (exposure time, laser power) for all conditions to allow for direct comparison.

  • Analysis: Quantify the mean fluorescence intensity in the cytoplasm and nucleus for each probe at each concentration. A higher fluorescence signal in the absence of a specific click chemistry partner indicates a higher level of non-specific binding.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells on Glass-Bottom Dishes prepare_probes Prepare Probe Working Solutions wash_pbs Wash with PBS incubate_probe Incubate with Fluorescent Probe wash_pbs->incubate_probe wash_unbound Wash to Remove Unbound Probe incubate_probe->wash_unbound fix_cells Fix Cells wash_unbound->fix_cells stain_nuclei Nuclear Counterstain fix_cells->stain_nuclei acquire_images Acquire Images stain_nuclei->acquire_images quantify_intensity Quantify Fluorescence Intensity acquire_images->quantify_intensity

Workflow for assessing non-specific binding of fluorescent probes.
Protocol for Comparing Photostability

This protocol allows for the direct comparison of the photostability of different fluorescent probes under identical illumination conditions.

Materials:

  • This compound and alternative azide probes conjugated to a biomolecule (e.g., an alkyne-modified oligonucleotide or protein)

  • Microscope slides and coverslips

  • Antifade mounting medium (optional, but recommended)

  • Fluorescence microscope with a time-lapse imaging capability and a high-power laser for excitation

Procedure:

  • Sample Preparation: Prepare samples of the fluorescently labeled biomolecules immobilized on a microscope slide. Ensure a similar and relatively sparse density of fluorescent spots for all probes to be tested.

  • Image Acquisition:

    • Locate a field of view with several well-separated fluorescent spots.

    • Set the microscope for time-lapse imaging.

    • Use continuous illumination with a laser at an intensity that induces photobleaching over a reasonable time course (e.g., 1-5 minutes).

    • Acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence signal has significantly decayed.

  • Data Analysis:

    • For each probe, measure the fluorescence intensity of several individual spots over time.

    • Normalize the initial intensity of each spot to 100%.

    • Plot the normalized fluorescence intensity as a function of time for each probe.

    • Calculate the half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each probe. A longer half-life indicates greater photostability.

G cluster_prep Sample Preparation cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis prepare_sample Immobilize Labeled Biomolecules on Slide find_fov Select Field of View prepare_sample->find_fov continuous_illumination Continuous Laser Illumination find_fov->continuous_illumination acquire_series Acquire Image Series Over Time continuous_illumination->acquire_series measure_intensity Measure Intensity of Spots Over Time acquire_series->measure_intensity normalize_plot Normalize and Plot Intensity vs. Time measure_intensity->normalize_plot calculate_halflife Calculate Photobleaching Half-Life normalize_plot->calculate_halflife

Workflow for comparing the photostability of fluorescent probes.

Understanding Cross-Reactivity in the Context of Click Chemistry

Cross-reactivity for a probe like this compound can manifest in two primary ways:

  • Non-Specific Binding: The inherent stickiness of the fluorophore or the linker to cellular components, independent of the azide group. This can lead to background signal and false positives. The PEG linker in this compound is designed to increase hydrophilicity and reduce such non-specific interactions.

  • Off-Target Reactions: The azide group is highly specific for alkynes in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry reactions. However, under certain biological conditions, side reactions, though rare, could potentially occur. It is important to include proper controls in your experiments, such as cells that have not been treated with an alkyne-modified molecule, to account for any non-specific signal.

G cluster_reactivity Potential Reactivity probe This compound specific_binding Specific Binding (Click Reaction with Alkyne) probe->specific_binding Desired non_specific_binding Non-Specific Binding (Fluorophore/Linker Interactions) probe->non_specific_binding Undesired (Cross-Reactivity)

Conceptual diagram of specific vs. non-specific interactions.

Conclusion

The choice of a fluorescent probe for bioorthogonal labeling is a critical decision that can significantly impact the outcome of an experiment. While this compound offers the benefits of a hydrophilic PEG linker, a thorough evaluation against alternatives like Alexa Fluor 647 Azide, DyLight 650 Azide, and ATTO 647N Azide is recommended. By employing the standardized protocols outlined in this guide, researchers can make an informed decision based on empirical data, ensuring the selection of the most robust and specific probe for their application. This approach will lead to more reliable and reproducible results in the dynamic and expanding field of chemical biology.

References

Safety Operating Guide

Proper Disposal of N-methyl-N'-(Azido-PEG2-C5)-Cy5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of N-methyl-N'-(Azido-PEG2-C5)-Cy5 are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is vital due to the compound's dual hazardous nature, stemming from its organic azide (B81097) group and its cyanine (B1664457) dye component.

This compound is a valuable tool in biomedical research, particularly as a PEG-based PROTAC linker and a reagent in click chemistry. However, its azide functional group renders it potentially explosive, while the Cy5 cyanine dye is known to be toxic to aquatic life. Therefore, all waste containing this compound must be treated as hazardous.

Core Disposal Principles

The primary objective is to prevent the release of this compound into the environment and to mitigate risks to personnel. This is achieved through proper segregation, labeling, and disposal via certified hazardous waste channels. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.

Quantitative Data Summary

For quick reference, the following table summarizes key chemical and safety information for this compound.

PropertyValue/Information
Chemical Name This compound
Molecular Formula C38H51ClN6O3
Molecular Weight 675.3 g/mol
Key Functional Groups Organic Azide, Cyanine Dye (Cy5)
Primary Hazards Potential for explosive decomposition (azide), Toxic to aquatic life (cyanine dye)
Incompatible Materials Acids, Heavy Metals, Halogenated Solvents, Strong Oxidizing and Reducing Agents
Recommended Storage -20°C, in the dark

Experimental Protocol: Waste Disposal Procedure

This protocol details the methodology for the safe collection and disposal of all waste generated from experiments involving this compound.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a suitable option).

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as pipette tips, weighing papers, and gloves, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • This container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound in a separate, dedicated, and clearly labeled hazardous liquid waste container.

    • Ensure the container is sealed to prevent evaporation and spills.

  • Sharps Waste:

    • Any contaminated sharps, such as needles or glass Pasteur pipettes, must be disposed of in a designated, puncture-proof sharps container.

3. Decontamination of Labware:

  • Reusable labware (e.g., glassware) should be decontaminated immediately after use.

  • Rinse the labware with a suitable organic solvent (such as ethanol (B145695) or acetone) to remove the fluorescent dye. Collect this solvent rinse as hazardous liquid waste.

  • Following the initial solvent rinse, wash the labware with soap and water.

4. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard symbols as required by your institution.

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials, particularly acids and heavy metals.

5. Final Disposal:

  • Once waste containers are full, ensure they are securely sealed.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and hand-off.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid Waste (Gloves, Tips) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions) LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Sharps Sharps Waste (Needles) SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer SAA Satellite Accumulation Area (Away from incompatibles) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS Contact EHS for Pickup SAA->EHS FinalDisposal Licensed Hazardous Waste Facility EHS->FinalDisposal

Caption: Disposal workflow for this compound waste.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.